Mmp-9-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H20IN3O4 |
|---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
2-iodo-N-[2-(4-nitroanilino)-2-oxo-1-phenylethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C27H20IN3O4/c28-24-14-8-7-13-23(24)27(33)30(21-11-5-2-6-12-21)25(19-9-3-1-4-10-19)26(32)29-20-15-17-22(18-16-20)31(34)35/h1-18,25H,(H,29,32) |
InChI Key |
MIENZPZOHXCZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
Foundational & Exploratory
Mmp-9-IN-5: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Mmp-9-IN-5, a potent and selective non-hydroxamate inhibitor of matrix metalloproteinase-9 (MMP-9) and Akt. This compound was identified through a combinatorial approach utilizing an Ugi bis-amide synthesis strategy. This document details the synthetic protocols, experimental methodologies for its biological characterization, and summarizes its activity against MMP-9, Akt, and various cancer cell lines. Furthermore, it visualizes the key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in oncology and drug discovery.
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix, a process integral to physiological functions like tissue remodeling and wound healing.[1] However, the dysregulation of MMP-9 activity is strongly implicated in various pathologies, including tumor invasion, metastasis, and angiogenesis.[1] This has established MMP-9 as a significant therapeutic target in oncology.
This compound emerged from a drug discovery program aimed at developing novel, non-hydroxamate based MMP-9 inhibitors to circumvent the poor selectivity and off-target effects associated with traditional hydroxamate-based inhibitors.[2] The discovery of this compound represents a significant advancement, showcasing a dual inhibitory mechanism against both MMP-9 and the serine/threonine kinase Akt, a key component of the PI3K/Akt signaling pathway that is frequently hyperactivated in cancer and promotes cell survival and proliferation.[2][3]
Discovery and Synthesis of this compound
This compound was discovered through a combinatorial chemistry approach centered around the Ugi four-component reaction (Ugi-4CR).[2] This one-pot reaction allows for the rapid generation of a diverse library of bis-amide scaffolds by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Synthetic Pathway
The synthesis of this compound is achieved through a multi-component Ugi reaction. The general workflow for this synthesis is depicted below.
Caption: General workflow for the Ugi-4CR synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Appropriate aldehyde, amine, carboxylic acid, and isocyanide precursors
-
Methanol (anhydrous)
-
Standard laboratory glassware and stirring apparatus
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous methanol, add the amine (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Data
This compound has demonstrated potent inhibitory activity against both MMP-9 and Akt, leading to cytotoxic and anti-migratory effects in cancer cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| MMP-9 | 4.49[3] |
| Akt | 1.34[3] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cell Type | IC₅₀ (nM) |
| Wi-38 | Normal Human Lung Fibroblast | 35.1[3] |
| MCF-7 | Human Breast Adenocarcinoma | 6.9[3] |
| NFS-60 | Murine Myeloid Leukemia | 5.5[3] |
| HepG-2 | Human Hepatocellular Carcinoma | 3.1[3] |
Experimental Protocols: Biological Assays
The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.
MMP-9 Inhibition Assay (Fluorogenic)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of MMP-9.
References
An In-depth Technical Guide to the Mechanism of Action of MMP-9-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MMP-9-IN-5, a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9) with additional activity against the AKT signaling pathway. This document details its biochemical and cellular activities, presents quantitative data in a structured format, outlines the experimental protocols used for its characterization, and visualizes its molecular interactions and signaling pathways.
Core Mechanism of Action
This compound is a novel, non-hydroxamate inhibitor that demonstrates a dual mechanism of action, making it a compound of significant interest for cancer research. Its primary modes of action are:
-
Direct Inhibition of MMP-9: this compound potently inhibits the enzymatic activity of MMP-9, a key enzyme involved in the degradation of the extracellular matrix (ECM). By blocking MMP-9, the inhibitor effectively hinders cancer cell invasion and metastasis.
-
Inhibition of the PI3K/AKT Signaling Pathway: The compound also exhibits strong inhibitory effects on AKT (Protein Kinase B), a crucial node in the PI3K/AKT signaling pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell survival, proliferation, and resistance to apoptosis.
-
Induction of Apoptosis: Through its dual inhibitory effects, this compound promotes programmed cell death in cancer cells. This is achieved by attenuating the pro-survival signals of the PI3K/AKT pathway and activating the caspase cascade, specifically caspase-3 and caspase-7.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, derived from the primary literature.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| MMP-9 | 4.49 |
| AKT | 1.34 |
Table 2: Cytotoxicity in Human Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| Wi-38 | Normal Lung Fibroblast | 35.1 |
| MCF-7 | Breast Adenocarcinoma | 6.9 |
| NFS-60 | Murine Myeloid Leukemia | 5.5 |
| HepG-2 | Hepatocellular Carcinoma | 3.1 |
Table 3: Cellular Activity
| Assay | Cell Line | Concentration (nM) | Effect |
| Apoptosis Induction | MCF-7 | 6.9 | Induces apoptosis |
| NFS-60 | 5.5 | Induces apoptosis | |
| HepG-2 | 3.1 | Induces apoptosis | |
| Caspase 3/7 Activation | MCF-7 | 6.9 | Significant activation |
| NFS-60 | 5.5 | Significant activation | |
| HepG-2 | 3.1 | Significant activation | |
| Cell Migration Inhibition | HepG-2 | 3.1 | 59.35% inhibition |
Visualizing the Mechanism of Action and Experimental Workflows
Signaling Pathway of this compound
Caption: Dual inhibitory mechanism of this compound on MMP-9 and AKT signaling.
Experimental Workflow for In Vitro Evaluation
Mmp-9-IN-5: A Technical Guide to its Dual Inhibition of MMP-9 and AKT
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mmp-9-IN-5, a potent small molecule inhibitor targeting both Matrix Metalloproteinase-9 (MMP-9) and the protein kinase B (AKT). This document details the compound's biochemical and cellular activities, outlines experimental protocols for its evaluation, and visualizes its mechanism of action through signaling pathway and workflow diagrams.
Core Concepts: Dual Inhibition of MMP-9 and AKT
This compound emerges as a significant research compound due to its dual inhibitory action against two key players in cancer progression: MMP-9 and AKT.
-
Matrix Metalloproteinase-9 (MMP-9): A zinc-dependent endopeptidase, MMP-9 is a crucial enzyme involved in the degradation of the extracellular matrix (ECM).[1][2] Its overexpression is linked to tumor invasion, metastasis, and angiogenesis, making it a prime target for anti-cancer therapies.[1] MMP-9 facilitates cancer cell migration and invasion by breaking down the basement membrane, a major component of the ECM.[1]
-
AKT (Protein Kinase B): A serine/threonine-specific protein kinase, AKT is a central node in signaling pathways that regulate cell survival, proliferation, and growth.[1] The PI3K/AKT pathway is frequently hyperactivated in various cancers, promoting cell survival and inhibiting apoptosis.[1]
The simultaneous inhibition of both MMP-9 and AKT by this compound presents a promising strategy to synergistically disrupt key oncogenic processes, including cell proliferation, survival, and metastasis.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound.
| Target | IC50 Value | Description |
| MMP-9 | 4.49 nM | Inhibition of MMP-9 enzymatic activity.[3] |
| AKT | 1.34 nM | Inhibition of AKT kinase activity.[3] |
Table 1: Biochemical Inhibitory Activity of this compound
| Cell Line | Cell Type | IC50 Value | Description |
| HepG-2 | Human Liver Cancer | 3.1 nM | Cytotoxicity measured by MTT assay after 72h.[3] |
| MCF-7 | Human Breast Cancer | 6.9 nM | Cytotoxicity measured by MTT assay after 72h.[3] |
| NFS-60 | Murine Myeloid Leukemia | 5.5 nM | Cytotoxicity measured by MTT assay after 72h.[3] |
| Wi-38 | Human Normal Fibroblast | 35.1 nM | Cytotoxicity measured by MTT assay after 72h.[3] |
Table 2: Cellular Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Result |
| HepG-2 | Cell Migration | 3.1 nM (24h) | 59.35% inhibition.[3] |
| HepG-2 | Caspase 3/7 Activation | 3.1 nM (72h) | Significant activation.[3] |
| MCF-7 | Caspase 3/7 Activation | 6.9 nM (72h) | Significant activation.[3] |
| NFS-60 | Caspase 3/7 Activation | 5.5 nM (72h) | Significant activation.[3] |
Table 3: Cellular Activity of this compound
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by concurrently blocking the MMP-9 and PI3K/AKT signaling pathways.
Caption: Dual inhibition of MMP-9 and AKT by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
MMP-9 Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of MMP-9.
-
Principle: A fluorogenic MMP-9 substrate is cleaved by active MMP-9, releasing a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity.
-
Materials:
-
Recombinant human MMP-9
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant MMP-9, and assay buffer.
-
Include a positive control (MMP-9 without inhibitor) and a negative control (assay buffer without MMP-9).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).
-
Add the fluorogenic MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
AKT Kinase Assay (Luminescent)
This assay determines the inhibitory effect of this compound on AKT kinase activity.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A luminescent signal is generated that is inversely proportional to the amount of AKT activity.
-
Materials:
-
Recombinant human AKT
-
AKT substrate (e.g., a peptide containing the AKT phosphorylation motif)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white microplate
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant AKT, and AKT substrate.
-
Initiate the kinase reaction by adding ATP.
-
Include a positive control (AKT without inhibitor) and a negative control (no AKT).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell lines (e.g., HepG-2, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplate
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Principle: The Transwell assay uses a chamber with a porous membrane to separate an upper and lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.
-
Materials:
-
Cancer cell line (e.g., HepG-2)
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium and medium with a chemoattractant (e.g., FBS)
-
This compound
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
-
-
Procedure:
-
Pre-treat cells with this compound at a non-toxic concentration for a specified time.
-
Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells in the treated group to the control group to determine the percentage of inhibition.
-
Caspase-3/7 Activation Assay (Luminescent)
This assay measures the induction of apoptosis by this compound through the activation of caspases 3 and 7.
-
Principle: The assay utilizes a proluminescent caspase-3/7 substrate. Cleavage of this substrate by active caspases 3 and 7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Materials:
-
Cancer cell lines (e.g., HepG-2, MCF-7)
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
96-well white microplate
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 72 hours).
-
Include a vehicle control.
-
After treatment, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for a specified time to allow for cell lysis and the caspase reaction to occur.
-
Measure the luminescence using a luminometer.
-
Compare the luminescent signal of the treated cells to the control to determine the fold-increase in caspase-3/7 activity.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
This guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and protocols should serve as a valuable resource for further investigation into the therapeutic potential of this dual MMP-9 and AKT inhibitor.
References
Mmp-9-IN-5: A Technical Guide to a Novel Non-Hydroxamate MMP-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix.[1] Its overexpression is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][3] Consequently, the development of potent and selective MMP-9 inhibitors is a significant focus in therapeutic research.[2][4] Historically, many MMP inhibitors have been hydroxamate-based compounds, which have faced challenges in clinical trials due to lack of specificity and off-target effects.[4] Mmp-9-IN-5 emerges as a promising non-hydroxamate inhibitor, demonstrating potent and selective activity against MMP-9 and exhibiting a multi-faceted mechanism of action that includes the induction of apoptosis through the PI3K/AKT signaling pathway.[5][6] This technical guide provides an in-depth overview of this compound, consolidating available data on its inhibitory activity, cellular effects, and the experimental protocols used for its characterization.
Core Compound Data
This compound is a potent inhibitor of MMP-9 with an IC50 value in the low nanomolar range.[5] Notably, it also demonstrates significant inhibitory activity against AKT kinase, a key player in cell survival pathways.[5]
| Target | IC50 (nM) |
| MMP-9 | 4.49[5] |
| AKT | 1.34[5] |
| Table 1: Inhibitory Activity of this compound |
In Vitro Cellular Efficacy
This compound exhibits significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its ability to induce apoptosis is a key feature of its anti-cancer potential.
| Cell Line | Cell Type | Cytotoxicity IC50 (nM) | Apoptosis Induction | Caspase 3/7 Activation |
| Wi-38 | Normal Lung Fibroblast | 35.1[5] | Not Reported | Not Reported |
| MCF-7 | Breast Cancer | 6.9[5] | Yes[5] | Significant[5] |
| NFS-60 | Myeloid Leukemia | 5.5[5] | Yes[5] | Significant[5] |
| HepG-2 | Liver Cancer | 3.1[5] | Yes[5] | Significant[5] |
| Table 2: Cellular Activity of this compound |
In addition to its cytotoxic effects, this compound has been shown to inhibit cancer cell migration. In a wound healing assay using HepG-2 cells, this compound at a concentration of 3.1 nM inhibited cell migration by 59.35% after 24 hours.[5]
Selectivity Profile
While a comprehensive selectivity panel is not publicly available, initial studies indicate that this compound possesses a favorable selectivity profile, showing greater potency against MMP-9 compared to other matrix metalloproteinases such as MMP-1, MMP-2, and MMP-13.[2] A detailed quantitative comparison of IC50 values against a broader range of MMPs is needed for a complete understanding of its selectivity.
Mechanism of Action: Dual Inhibition and Apoptosis Induction
This compound exerts its anti-cancer effects through a dual mechanism of action involving the inhibition of both MMP-9 and the PI3K/AKT signaling pathway. The inhibition of AKT, a crucial downstream effector of PI3K, disrupts pro-survival signals within the cancer cell. This, coupled with the inhibition of MMP-9's role in extracellular matrix remodeling and cell migration, culminates in the activation of the intrinsic apoptotic pathway, evidenced by the significant activation of effector caspases 3 and 7.[5][6]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
MMP-9 Inhibition Assay
A fluorogenic assay is utilized to determine the inhibitory activity of this compound against MMP-9.
Detailed Methodology:
-
Reagent Preparation: Recombinant human MMP-9 is pre-activated with p-aminophenylmercuric acetate (APMA). A fluorogenic MMP-9 substrate is prepared in an appropriate assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35). This compound is serially diluted to various concentrations.
-
Assay Procedure: The assay is performed in a 96-well plate format. Recombinant MMP-9 is incubated with varying concentrations of this compound (or vehicle control) in the assay buffer for a predetermined time at 37°C.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the fluorogenic MMP-9 substrate. The increase in fluorescence, resulting from the cleavage of the substrate by MMP-9, is monitored kinetically using a fluorescence plate reader at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.[7]
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effect of this compound on cancer cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Methodology:
-
Cell Seeding: Cells (e.g., MCF-7, HepG-2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for 72 hours.[5]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[8] The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated by plotting cell viability against the logarithm of the this compound concentration.
Caspase-3/7 Activation Assay
The induction of apoptosis is quantified by measuring the activity of caspases 3 and 7 using a luminescent assay.
Detailed Methodology:
-
Cell Treatment: Cells are seeded in a 96-well white-walled plate and treated with this compound at concentrations corresponding to their respective cytotoxicity IC50 values for 72 hours.[5]
-
Reagent Addition: A commercially available caspase-glo 3/7 reagent, which contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin), is added to each well.[9][10] This reagent lyses the cells and initiates the enzymatic reaction.
-
Signal Measurement: The plate is incubated at room temperature to allow for caspase cleavage of the substrate, which releases aminoluciferin and generates a luminescent signal. The luminescence is measured using a plate-reading luminometer.[11]
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. The fold increase in caspase activity is calculated relative to untreated control cells.
Cell Migration (Wound Healing) Assay
The effect of this compound on cell migration is evaluated using a wound healing or scratch assay.
Detailed Methodology:
-
Cell Seeding and Monolayer Formation: HepG-2 cells are seeded in a 6-well plate and grown to confluence.[12]
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.[12]
-
Treatment and Incubation: The cells are washed to remove debris and then incubated with fresh media containing this compound (3.1 nM) or vehicle control.[5]
-
Imaging: The wound is imaged at 0 and 24 hours using a microscope.[5]
-
Data Analysis: The area of the wound is measured at both time points using image analysis software. The percentage of wound closure, representing cell migration, is calculated and compared between the treated and control groups.
Conclusion
This compound is a potent, non-hydroxamate dual inhibitor of MMP-9 and AKT. Its ability to induce apoptosis and inhibit cell migration in various cancer cell lines at low nanomolar concentrations highlights its potential as a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential and mechanism of action of this and similar compounds. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 4. Matrix metalloproteinase-9 (MMP-9) and its inhibitors in cancer: A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. biocompare.com [biocompare.com]
- 11. ulab360.com [ulab360.com]
- 12. Solamargine inhibits the migration and invasion of HepG2 cells by blocking epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-9-IN-5: A Technical Guide to its Pro-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mmp-9-IN-5 is a potent and selective, non-hydroxamate inhibitor of Matrix Metalloproteinase-9 (MMP-9) that has demonstrated significant pro-apoptotic and anti-cancer activities. This technical guide provides an in-depth overview of the core mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects through a dual-inhibitory mechanism, targeting both MMP-9 and the serine/threonine kinase AKT (also known as Protein Kinase B).[1] By inhibiting MMP-9, it can modulate the tumor microenvironment and interfere with cell survival signals. Concurrently, its inhibition of AKT, a critical node in the PI3K/AKT signaling pathway, disrupts a major cell survival cascade, thereby promoting apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value |
| MMP-9 | 4.49 nM |
| AKT | 1.34 nM |
Table 2: Cytotoxic and Pro-Apoptotic Activity of this compound
| Cell Line | Cell Type | Cytotoxicity IC50 (72h) | Apoptosis Induction (72h) | Caspase 3/7 Activation (72h) |
| Wi-38 | Normal Lung Fibroblast | 35.1 nM | - | - |
| MCF-7 | Breast Cancer | 6.9 nM | 6.9 nM | 6.9 nM |
| NFS-60 | Myeloid Leukemia | 5.5 nM | 5.5 nM | 5.5 nM |
| HepG-2 | Liver Cancer | 3.1 nM | 3.1 nM | 3.1 nM |
Signaling Pathways
This compound-induced apoptosis is primarily mediated through the inhibition of the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation. By inhibiting AKT, this compound prevents the phosphorylation and inactivation of pro-apoptotic proteins and allows for the activation of the caspase cascade, ultimately leading to programmed cell death.
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the pro-apoptotic role of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer and normal cell lines.
Materials:
-
Target cell lines (e.g., MCF-7, NFS-60, HepG-2, Wi-38)
-
Complete growth medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., at the IC50 concentration) for 72 hours. Include appropriate controls.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Experimental workflow for apoptosis detection.
Caspase 3/7 Activation Assay
This assay measures the activity of key executioner caspases, confirming the induction of apoptosis.
Materials:
-
Target cell lines
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at the desired concentrations for 72 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as phosphorylated AKT (p-AKT), total AKT, and cleaved caspases.
Materials:
-
Target cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through the dual inhibition of MMP-9 and AKT. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound. The provided methodologies can be adapted to various cancer models to further elucidate the specific molecular mechanisms and to evaluate the efficacy of this compound in different contexts.
References
Mmp-9-IN-5: A Technical Guide to a Dual Inhibitor of MMP-9 and the PI3K/AKT/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mmp-9-IN-5, a potent small molecule inhibitor, and its intricate relationship with the critical PI3K/AKT/mTOR signaling cascade. This document details the compound's mechanism of action, presents its quantitative efficacy, outlines relevant experimental protocols for its study, and visualizes the complex biological pathways involved.
Introduction: The Intersection of Matrix Remodeling and Cellular Signaling
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a key enzyme involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2][3] Its enzymatic activity is crucial for normal physiological processes like tissue remodeling, wound healing, and immune cell migration.[2][4] However, the dysregulation and overexpression of MMP-9 are strongly implicated in numerous pathological conditions, including tumor invasion, metastasis, angiogenesis, and inflammation.[1][2][5]
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[6][7] Aberrant activation of this pathway is a hallmark of many cancers.[7] Notably, the PI3K/AKT/mTOR pathway is a significant upstream regulator of MMP-9 expression, often acting through the transcription factor NF-κB to drive MMP-9 gene activation.[8][9][10]
This compound has emerged as a compound of significant interest due to its dual inhibitory action. It not only potently targets the enzymatic activity of MMP-9 but also directly inhibits AKT, a critical kinase in the PI3K/AKT/mTOR pathway.[11] This dual-action mechanism makes it a valuable tool for investigating the crosstalk between ECM degradation and intracellular signaling, and a potential lead for therapeutic development.
This compound: Quantitative Inhibitory Profile
This compound demonstrates high potency against both its primary target, MMP-9, and the key signaling kinase, AKT. Its efficacy has been quantified through half-maximal inhibitory concentration (IC₅₀) values, which are summarized below.
| Target | IC₅₀ Value |
| MMP-9 | 4.49 nM[11] |
| AKT | 1.34 nM[11] |
Table 1: Inhibitory Potency of this compound.
Mechanism of Action and Cellular Consequences
The efficacy of this compound stems from its ability to simultaneously disrupt two interconnected oncogenic processes: extracellular matrix degradation and pro-survival intracellular signaling.
Like many MMP inhibitors, this compound is thought to interact with the catalytic domain of MMP-9. This domain contains a zinc ion essential for the enzyme's proteolytic activity.[2][4][12] By binding within the active site, the inhibitor prevents the substrate from accessing the catalytic machinery, thereby halting the degradation of ECM proteins.
The PI3K/AKT/mTOR pathway is a multi-step cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression. This compound directly inhibits AKT, a central node in this pathway, leading to the attenuation of downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTORC1 signalling pathway regulates MMP9 gene activation via transcription factor NF-κB in mammary epithelial cells of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
MMP-9-IN-5: A Dual Inhibitor of MMP-9 and AKT for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
MMP-9-IN-5 is a potent, non-hydroxamate small molecule inhibitor that demonstrates a dual mechanism of action by targeting both matrix metalloproteinase-9 (MMP-9) and the serine/threonine kinase AKT. This dual inhibition leads to significant anti-cancer effects, including the induction of apoptosis and the suppression of cell migration. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, effects on cancer cells, and the underlying signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for cancer.
Introduction to MMP-9 and its Role in Cancer
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes. Elevated expression and activity of MMP-9 are strongly associated with tumor progression, invasion, and metastasis. MMP-9 facilitates cancer cell migration and invasion by breaking down the physical barriers of the ECM. Furthermore, it contributes to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. The overexpression of MMP-9 is a negative prognostic indicator in various cancers. The PI3K/AKT signaling pathway is a key regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature of many cancers. AKT can promote the expression and activation of MMP-9, creating a feedback loop that drives tumor progression. Therefore, the dual inhibition of both MMP-9 and AKT presents a promising strategy for cancer therapy.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potent inhibitory and cytotoxic activities.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| MMP-9 | 4.49 |
| AKT | 1.34 |
| Data sourced from Ayoup et al., 2020. |
Table 2: Cytotoxic Activity of this compound against Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC₅₀ (nM) |
| MCF-7 | Breast Cancer | 6.9 |
| NFS-60 | Myeloid Leukemia | 5.5 |
| HepG2 | Liver Cancer | 3.1 |
| Wi-38 | Normal Lung Fibroblast | 35.1 |
| Data sourced from Ayoup et al., 2020. |
Table 3: Pro-apoptotic and Anti-metastatic Activity of this compound
| Activity | Cell Line(s) | Result |
| Caspase 3/7 Activation | MCF-7, NFS-60, HepG2 | >51% activation |
| Apoptosis Induction | MCF-7, NFS-60, HepG2 | >49% induction |
| Cell Migration Inhibition | HepG2 | up to 97% inhibition |
| Data sourced from Ayoup et al., 2020. |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of MMP-9 and the PI3K/AKT signaling pathway. The inhibition of AKT disrupts downstream signaling cascades that promote cell survival and proliferation. This, in turn, sensitizes cancer cells to apoptosis. The simultaneous inhibition of MMP-9 prevents the degradation of the extracellular matrix, thereby hindering cancer cell invasion and metastasis. The combined effect of AKT and MMP-9 inhibition leads to the activation of the caspase cascade, culminating in programmed cell death.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are representative protocols for key experiments to evaluate the efficacy of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
MMP-9 Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of this compound to inhibit the enzymatic activity of MMP-9.
-
Materials:
-
Recombinant human MMP-9
-
Fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to various concentrations in assay buffer.
-
Add 50 µL of diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add 25 µL of recombinant human MMP-9 (pre-activated if necessary) to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic MMP-9 substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every minute for 30 minutes.
-
Calculate the rate of substrate cleavage and determine the IC₅₀ value of this compound.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at its IC₅₀ concentration for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Synthesis of this compound
This compound is synthesized via a Ugi four-component reaction (Ugi-4CR), a powerful tool for the rapid generation of diverse chemical scaffolds. This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.
In Vitro Cytotoxicity of MMP-9-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of MMP-9-IN-5, a potent dual inhibitor of Matrix Metalloproteinase-9 (MMP-9) and AKT kinase. The information presented herein is intended to support research and development efforts in oncology and related fields by detailing the compound's mechanism of action, summarizing its cytotoxic efficacy, and providing comprehensive experimental protocols.
Core Concepts: Mechanism of Action
This compound exerts its cytotoxic effects through the simultaneous inhibition of two key cellular targets:
-
MMP-9: As a member of the zinc-dependent endopeptidase family, MMP-9 plays a crucial role in the degradation of extracellular matrix components, a process integral to cancer cell invasion, metastasis, and angiogenesis.
-
AKT (Protein Kinase B): A central node in the PI3K/AKT signaling pathway, AKT is a serine/threonine kinase that promotes cell survival, proliferation, and growth while inhibiting apoptosis.
By targeting both MMP-9 and AKT, this compound disrupts critical pathways for cancer progression. The inhibition of the PI3K/AKT pathway by this compound leads to the induction of programmed cell death (apoptosis), which is mediated through the activation of the executioner caspases, caspase-3 and caspase-7.[1]
Quantitative Data Summary
The in vitro efficacy of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: Enzymatic Inhibition
| Target Enzyme | IC50 Value |
| MMP-9 | 4.49 nM |
| AKT | 1.34 nM |
Table 2: In Vitro Cytotoxicity (72-hour incubation)
| Cell Line | Cell Type | IC50 Value |
| Wi-38 | Normal Human Lung Fibroblast | 35.1 nM |
| MCF-7 | Human Breast Adenocarcinoma | 6.9 nM |
| NFS-60 | Murine Myeloid Leukemia | 5.5 nM |
| HepG-2 | Human Hepatocellular Carcinoma | 3.1 nM |
Table 3: Induction of Apoptosis and Caspase-3/7 Activation (72-hour incubation)
| Cell Line | Effective Concentration for Apoptosis Induction | Effective Concentration for Caspase-3/7 Activation |
| MCF-7 | 6.9 nM | 6.9 nM |
| NFS-60 | 5.5 nM | 5.5 nM |
| HepG-2 | 3.1 nM | 3.1 nM |
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the cytotoxicity of this compound. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.
Caspase-3/7 Activity Assay: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of key executioner caspases.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Assay Setup: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
Mmp-9-IN-5: A Potent Dual Inhibitor of MMP-9 and AKT for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mmp-9-IN-5 is a potent small molecule inhibitor targeting both matrix metalloproteinase-9 (MMP-9) and the serine/threonine kinase AKT.[1][2][3] This dual inhibitory activity positions this compound as a compelling candidate for cancer research and drug development. By simultaneously targeting a key enzyme involved in extracellular matrix remodeling and a central node in cell survival signaling, this compound exhibits significant cytotoxic and anti-migratory effects across various cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on this compound, including its effects on cancer cells, underlying signaling pathways, and detailed experimental methodologies.
Introduction
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, a process essential for tumor invasion and metastasis.[4] Elevated levels of MMP-9 are associated with poor prognosis in several cancers.[5][6] The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and its aberrant activation is a hallmark of many human cancers.[2][7][8] The discovery of this compound as a dual inhibitor of both MMP-9 and AKT presents a promising therapeutic strategy to concurrently block two key drivers of cancer progression.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MMP-9 | 4.49[1][2][3] |
| AKT | 1.34[1][2][3] |
Table 2: Cytotoxic Activity of this compound against Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) after 72h |
| HepG-2 | Human Liver Cancer | 3.1[1] |
| NFS-60 | Murine Myeloid Leukemia | 5.5[1] |
| MCF-7 | Human Breast Cancer | 6.9[1] |
| Wi-38 | Human Normal Lung Fibroblast | 35.1[1] |
Table 3: Pro-Apoptotic and Anti-Migratory Effects of this compound
| Effect | Cell Line | Concentration (nM) | Incubation Time | Result |
| Apoptosis Induction | HepG-2 | 3.1[1] | 72 h | Significant induction of apoptosis. |
| Apoptosis Induction | NFS-60 | 5.5[1] | 72 h | Significant induction of apoptosis. |
| Apoptosis Induction | MCF-7 | 6.9[1] | 72 h | Significant induction of apoptosis. |
| Caspase 3/7 Activation | HepG-2 | 3.1[1] | 72 h | Significant activation of caspase 3/7. |
| Caspase 3/7 Activation | NFS-60 | 5.5[1] | 72 h | Significant activation of caspase 3/7. |
| Caspase 3/7 Activation | MCF-7 | 6.9[1] | 72 h | Significant activation of caspase 3/7. |
| Inhibition of Cell Migration | HepG-2 | 3.1[1] | 24 h | 59.35% inhibition of cell migration.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments based on available information and standard laboratory practices.
Cell Culture
-
Cell Lines: MCF-7 (human breast adenocarcinoma), HepG-2 (human hepatocellular carcinoma), NFS-60 (murine myeloid leukemia), and Wi-38 (human normal lung fibroblast) can be obtained from ATCC.
-
Culture Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay
This protocol is based on a standard MTT assay, a common method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes the use of a commercially available luminescent caspase activity assay.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at the indicated concentrations (see Table 3) for 72 hours.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate using a viability assay like CellTiter-Glo®) and express the results as a fold change relative to the vehicle-treated control.
Cell Migration Assay (Transwell Assay)
This protocol is based on the use of a Boyden chamber system.
-
Insert Preparation: Coat the top of an 8.0 µm pore size Transwell insert with a thin layer of Matrigel® (for invasion assays) or leave uncoated (for migration assays). Allow the coating to solidify.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: In the lower chamber, add a medium containing a chemoattractant, such as 10% FBS.
-
Treatment: Add this compound at the desired concentration (e.g., 3.1 nM for HepG-2 cells) to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the insert with methanol and stain with a solution such as 0.5% crystal violet.
-
Quantification: Elute the crystal violet with a solvent (e.g., 10% acetic acid) and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Express the results as the percentage of migration inhibition compared to the vehicle-treated control.
Western Blot Analysis
This protocol is for assessing the phosphorylation status of AKT.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phospho-AKT to total AKT.
Conclusion
This compound is a potent dual inhibitor of MMP-9 and AKT with significant anti-cancer activity in vitro. Its ability to induce apoptosis and inhibit cell migration in various cancer cell lines at nanomolar concentrations highlights its therapeutic potential. The provided data and experimental protocols offer a solid foundation for further investigation of this compound in preclinical cancer models. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to fully assess its translational potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMP9 - Wikipedia [en.wikipedia.org]
- 5. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. europeanreview.org [europeanreview.org]
- 8. aacrjournals.org [aacrjournals.org]
Mmp-9-IN-5: A Technical Guide to its IC50 and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mmp-9-IN-5, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). It includes its inhibitory concentration (IC50) value, a detailed experimental protocol for its determination, and an exploration of its interaction with relevant signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound against MMP-9 and its off-target activity against AKT have been quantitatively determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for clear comparison.
| Target | IC50 Value |
| MMP-9 | 4.49 nM |
| AKT | 1.34 nM |
Table 1: IC50 values of this compound against MMP-9 and AKT.[1]
Experimental Protocol: Determination of MMP-9 Inhibition
The IC50 value of this compound against MMP-9 is determined using a fluorometric enzymatic assay. This method measures the ability of the inhibitor to block the proteolytic activity of MMP-9 on a synthetic, quenched fluorescent substrate.
Materials and Reagents:
-
Recombinant human MMP-9 enzyme
-
This compound (test inhibitor)
-
A known MMP-9 inhibitor as a positive control (e.g., NNGH)
-
A quenched fluorogenic MMP-9 substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations in Assay Buffer. Reconstitute the MMP-9 enzyme and the fluorescent substrate according to the manufacturer's instructions.
-
Enzyme-Inhibitor Incubation: To the wells of a 96-well microplate, add a fixed concentration of recombinant human MMP-9 enzyme. Subsequently, add varying concentrations of this compound to the respective wells. Include wells for a positive control inhibitor and a vehicle control (containing only the solvent).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm, 490/520 nm, or 328/420 nm) in a kinetic mode for 30-60 minutes.
-
Data Analysis: Determine the reaction rates from the linear phase of the fluorescence curves. Plot the percentage of MMP-9 inhibition against the logarithm of the this compound concentration. The IC50 value is then calculated by fitting the data to a four-parameter logistic curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving MMP-9 and the general workflow for determining the IC50 value of an inhibitor.
Caption: MMP-9 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination.
References
In-Depth Technical Guide: Mmp-9-IN-5 Binding Affinity to MMP-9
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding affinity of Mmp-9-IN-5 to its target, Matrix Metalloproteinase-9 (MMP-9). It includes quantitative binding data, detailed experimental methodologies for assessing inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to MMP-9 and this compound
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes[1][2]. Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, angiogenesis, and wound healing[2]. However, the overexpression and aberrant activity of MMP-9 are strongly associated with numerous pathological conditions, including tumor invasion and metastasis in cancer, inflammatory diseases, and cardiovascular disorders[2][3][4][5]. This makes MMP-9 a prominent therapeutic target for the development of novel inhibitors.
This compound is a potent and specific inhibitor of MMP-9. It is a non-hydroxamate inhibitor that has demonstrated significant efficacy in preclinical studies. Notably, this compound not only inhibits the enzymatic activity of MMP-9 but also attenuates the PI3K/Akt signaling pathway, an important downstream cascade, and can induce apoptosis in cancer cells[6].
Binding Affinity of this compound to MMP-9
The binding affinity of an inhibitor to its target enzyme is a critical parameter for evaluating its potential as a therapeutic agent. The most common metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The reported binding affinity of this compound for MMP-9 is presented in the table below.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | MMP-9 | 4.49 | Fluorometric | [6] |
| This compound | AKT | 1.34 | Not Specified | [6] |
Experimental Protocols
The determination of the IC50 value for this compound against MMP-9 is typically performed using a fluorometric assay. A common and sensitive method for this is the Fluorescence Resonance Energy Transfer (FRET) assay[7][8][9].
Principle of the FRET-based MMP-9 Inhibition Assay
The FRET assay for MMP-9 activity utilizes a synthetic peptide substrate that is dually labeled with a fluorescent donor (fluorophore) and a quencher molecule[7][8][9]. In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal through FRET[9]. The peptide sequence is specifically designed to be recognized and cleaved by MMP-9[8][9]. Upon cleavage by active MMP-9, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity[7][9][10]. The potency of an inhibitor is determined by measuring the reduction in the rate of fluorescence increase in the presence of varying concentrations of the inhibitor.
Detailed Methodology for MMP-9 Inhibition FRET Assay
The following is a generalized protocol for determining the IC50 of an MMP-9 inhibitor using a FRET-based assay, adapted from standard methodologies[7][10][11].
Materials:
-
Recombinant human MMP-9 (activated)
-
FRET-based MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 325/393 nm or 490/520 nm)[10][11]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MMP-9 FRET substrate in the assay buffer.
-
Prepare a stock solution of activated MMP-9 in the assay buffer. The final concentration in the assay should be in the linear range of the assay.
-
Prepare a serial dilution of this compound in the assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects on enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC) wells: Add a defined volume of diluted MMP-9 and assay buffer.
-
Inhibitor (Test) wells: Add the same volume of diluted MMP-9 and the corresponding serial dilutions of this compound.
-
Solvent Control (SC) wells: Add diluted MMP-9 and assay buffer containing the same final concentration of the solvent used for the inhibitor.
-
Background Control (BC) wells: Add assay buffer only (no enzyme).
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the MMP-9 FRET substrate to all wells.
-
Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes[11].
-
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Subtract the background fluorescence (from BC wells).
-
Normalize the reaction velocities to the enzyme control (or solvent control) to obtain the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value.
-
Visualizations
MMP-9 Signaling Pathways
MMP-9 expression and activity are regulated by a complex network of intracellular signaling pathways, often initiated by extracellular stimuli such as growth factors and pro-inflammatory cytokines[12][13]. Dysregulation of these pathways is a hallmark of many diseases where MMP-9 is implicated. The diagram below illustrates some of the key signaling cascades that converge on the regulation of MMP-9.
Caption: Key signaling pathways regulating MMP-9 expression.
Experimental Workflow for MMP-9 Inhibition Assay
The workflow for determining the inhibitory potential of a compound like this compound against MMP-9 follows a systematic, multi-step process from reagent preparation to data analysis. The diagram below outlines this experimental workflow.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the binding of MMP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence detection of MMP-9. II. Ratiometric FRET-based sensing with dually labeled specific peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-9-IN-5: A Comprehensive Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Mmp-9-IN-5, a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). The document details the quantitative inhibitory activity of this compound against MMP-9 and other related MMPs, outlines the experimental methodologies used for these assessments, and presents visual diagrams to illustrate key concepts.
Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for MMP-9. Its inhibitory activity has been quantified against a panel of Matrix Metalloproteinases, revealing a significantly greater affinity for MMP-9 over other tested MMPs. The compound also exhibits potent inhibition of AKT (Protein Kinase B), a crucial enzyme in cell signaling pathways.
| Target Enzyme | IC50 (nM) | Selectivity (Fold vs. MMP-9) |
| MMP-9 | 4.49 | 1 |
| MMP-1 | >1000 | >222 |
| MMP-2 | >1000 | >222 |
| MMP-13 | >1000 | >222 |
| AKT | 1.34 | 3.35 (MMP-9/AKT) |
Table 1: Quantitative analysis of this compound inhibitory activity against a panel of MMPs and AKT. Data sourced from Ayoup et al., Eur J Med Chem, 2020.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various MMPs was conducted using a standardized in vitro fluorometric assay.
In vitro Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To determine the potency and selectivity of this compound against MMP-1, MMP-2, MMP-9, and MMP-13.
Materials:
-
Recombinant human MMP-1, MMP-2, MMP-9, and MMP-13 (catalytic domains)
-
Fluorogenic MMP substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2·TFA
-
Assay Buffer: 50 mM HEPES, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5
-
This compound (dissolved in DMSO)
-
Reference Inhibitor (e.g., NNGH)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: The recombinant human MMP enzymes were activated according to the manufacturer's instructions.
-
Inhibitor Preparation: A serial dilution of this compound was prepared in DMSO and then diluted in assay buffer to the desired final concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, 80 µL of assay buffer, 10 µL of the diluted inhibitor (or DMSO for control), and 10 µL of the respective diluted active MMP enzyme were added.
-
The plate was incubated for 30 minutes at 37°C to allow for inhibitor-enzyme binding.
-
The enzymatic reaction was initiated by adding 10 µL of the fluorogenic MMP substrate to each well.
-
-
Data Acquisition: The fluorescence intensity was measured kinetically every 5 minutes for a total of 60 minutes using a fluorometric plate reader with an excitation wavelength of 325 nm and an emission wavelength of 393 nm.
-
Data Analysis:
-
The initial reaction rates (slopes) were calculated from the linear portion of the fluorescence versus time curves.
-
The percent inhibition for each inhibitor concentration was calculated using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with DMSO control)] x 100
-
The IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Visualizations
To visually represent the selectivity and the experimental workflow, the following diagrams have been generated.
Caption: this compound exhibits high potency against MMP-9 and AKT, with low potency against other MMPs.
Caption: Workflow for the in vitro fluorometric MMP inhibition assay.
The Role of Andrographolide in the Investigation of Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in angiogenesis by degrading the extracellular matrix (ECM), thereby facilitating endothelial cell migration and invasion. Consequently, the inhibition of MMP-9 presents a promising therapeutic strategy for anti-angiogenic therapies. This technical guide focuses on Andrographolide, a labdane diterpenoid with demonstrated anti-angiogenic properties mediated through the inhibition of MMP-9. We provide a comprehensive overview of its mechanism of action, quantitative data from key angiogenesis assays, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Andrographolide as an MMP-9 Inhibitor
Andrographolide, the principal bioactive component isolated from the plant Andrographis paniculata, has been recognized for its anti-inflammatory, anti-viral, and anti-cancer properties. Emerging evidence highlights its potent anti-angiogenic effects, which are, in part, attributable to its ability to downregulate the expression and activity of MMP-9.[1][2] By inhibiting MMP-9, Andrographolide effectively hinders the breakdown of the ECM, a crucial step for the migration and invasion of endothelial cells, thus impeding the formation of new blood vessels.[1][3]
Mechanism of Action
Andrographolide exerts its anti-angiogenic effects through a multi-faceted mechanism primarily centered on the inhibition of MMP-9 and the modulation of key signaling pathways involved in angiogenesis.
-
Direct Inhibition of MMP-2 and MMP-9 Activity: Studies have shown that Andrographolide can directly inhibit the enzymatic activity of MMP-2 and MMP-9.[1][2][3] Gelatin zymography analysis has demonstrated a reduction in the activation of these metalloproteinases in the presence of Andrographolide.[1][2]
-
Modulation of the miR-21-5p/TIMP3 Signaling Pathway: Andrographolide has been found to inhibit the expression of microRNA-21 (miR-21), which in turn targets the Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[4][5] By upregulating TIMP3, a natural inhibitor of MMPs, Andrographolide indirectly suppresses MMP-9 activity, leading to the inhibition of endothelial cell growth, migration, and tube formation.[4][5]
-
Inhibition of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of MMP-9 expression. Andrographolide has been shown to inhibit the activation and nuclear translocation of the p65, p50, and c-Rel subunits of NF-κB.[1][2][3] This inhibition leads to a downstream reduction in the transcription of the MMP-9 gene.
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic activity of Andrographolide has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
| Assay | Cell Line/Model | Concentration of Andrographolide | Observed Effect | Reference |
| In Vitro Assays | ||||
| Endothelial Cell Proliferation | HUVEC | Not Specified | Significantly retarded endothelial cell proliferation. | [1][2][3] |
| Endothelial Cell Migration | HUVEC | Not Specified | Significantly retarded endothelial cell migration. | [1][2][3] |
| Endothelial Cell Invasion | HUVEC | Not Specified | Significantly retarded endothelial cell invasion. | [1][2][3] |
| Tube Formation | HUVEC | Not Specified | Significantly inhibited the formation of tube-like structures. | [1][2][3] |
| Gelatin Zymography | HUVEC | Not Specified | Inhibited the activation of MMP-2 and MMP-9. | [1][2][3] |
| In Vivo Assays | ||||
| Chick Chorioallantoic Membrane (CAM) | Chick Embryo | Not Specified | Significantly inhibited vascular growth. | [4] |
| Yolk Sac Membrane (YSM) | Chick Embryo | Not Specified | Significantly inhibited vascular growth. | [4] |
| Tumor Angiogenesis | Tumor Models | Not Specified | Suppressed tumor angiogenesis and decreased microvascular density in tumor tissues. | [4] |
Table 1: Summary of Anti-Angiogenic Effects of Andrographolide
Experimental Protocols
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (Matrigel).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
24-well tissue culture plates
-
Andrographolide (dissolved in a suitable solvent, e.g., DMSO)
-
Microscope with imaging capabilities
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of Andrographolide or a vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Observe the formation of tube-like structures under a microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. It allows for the direct observation of blood vessel formation on the CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Small sterile disks or rings (e.g., silicone rings)
-
Andrographolide solution
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 7-9, gently place a sterile disk or ring onto the CAM.
-
Apply a small volume of Andrographolide solution or a control solution onto the disk.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, open the window and observe the vasculature within the ring.
-
Capture images of the blood vessels and quantify angiogenesis by measuring parameters such as the number of blood vessel branch points and total vessel length.
Visualizations
Signaling Pathway of Andrographolide in Angiogenesis Inhibition
Caption: Andrographolide inhibits angiogenesis by suppressing the NF-κB and miR-21 pathways.
Experimental Workflow for In Vitro Tube Formation Assay
Caption: Workflow of the in vitro endothelial cell tube formation assay.
Conclusion
Andrographolide serves as a valuable tool for studying the role of MMP-9 in angiogenesis. Its well-documented inhibitory effects on MMP-9 activity, coupled with its influence on key signaling pathways, make it a potent anti-angiogenic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to utilize Andrographolide in their investigations of angiogenesis and for drug development professionals to explore its therapeutic potential. Further research into the precise molecular interactions and the development of more selective MMP-9 inhibitors based on the structure of Andrographolide could pave the way for novel anti-angiogenic therapies.
References
- 1. Andrographolide inhibits human umbilical vein endothelial cell invasion and migration by regulating MMP-2 and MMP-9 during angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. Andrographolide Inhibits Angiogenesis by Inhibiting the Mir-21-5p/TIMP3 Signaling Pathway [ijbs.com]
- 5. Andrographolide Inhibits Angiogenesis by Inhibiting the Mir-21-5p/TIMP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Selective MMP-9 Inhibition in Neuroinflammatory Disease Models: A Case Study on SB-3CT
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the pathophysiology of various neuroinflammatory diseases.[1] Its enzymatic activity contributes to the breakdown of the extracellular matrix, disruption of the blood-brain barrier (BBB), and modulation of inflammatory signaling cascades.[2][3] Consequently, selective inhibition of MMP-9 has emerged as a promising therapeutic strategy for mitigating the secondary injury cascades that characterize conditions like ischemic stroke, traumatic brain injury (TBI), and multiple sclerosis.[4][5]
While the specific compound "Mmp-9-IN-5" is not documented in publicly available scientific literature, this technical guide will focus on a well-characterized and selective MMP-9 inhibitor, SB-3CT , to illustrate the core principles and methodologies relevant to the study of such inhibitors in neuroinflammatory disease models. SB-3CT is a potent, competitive, and mechanism-based inhibitor with high selectivity for gelatinases (MMP-2 and MMP-9).[6] It has demonstrated significant neuroprotective effects in various preclinical models of neuroinflammation.[5][7]
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with selective MMP-9 inhibition.
Quantitative Data Presentation
The following table summarizes the key quantitative findings from preclinical studies of SB-3CT in models of neuroinflammatory disease.
| Animal Model | Species | Dosage and Administration | Key Quantitative Outcomes | Reference(s) |
| Traumatic Brain Injury (TBI) | Mouse | 25 mg/kg/day, i.p. for 7 days | - Attenuated levels of proMMP-9 and active MMP-9.- Reduced brain lesion volumes.- Prevented neuronal loss and dendritic degeneration.- Mitigated microglial activation and astrogliosis.- Improved long-term sensorimotor function and spatial learning and memory. | [5] |
| Ischemic Stroke (tMCAO) | Mouse | 25 mg/kg, i.v. on day 3 post-tMCAO | - Significantly restrained astrocytic cholesterol metabolism.- Reduced ceramide accumulation.- Promoted an increase in neuroprotective hexosylceramides.- Enhanced neuronal survival and synaptic integrity. | [7] |
| Post-Operative Ileus (model with neuroinflammatory component) | Mouse | N/A (MMP-9 gene deletion and use of a dual MMP-2/9 inhibitor) | - Reduced influx of MPO-positive leukocytes into the intestinal muscularis by 93% in MMP-9 knockout mice. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols employed in the study of SB-3CT in neuroinflammatory models.
Traumatic Brain Injury (TBI) Model
-
Animal Model: The controlled cortical impact (CCI) model is commonly used to induce TBI in mice.
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a craniotomy over the desired cortical region.
-
Use a stereotaxic impactor device to deliver a controlled impact to the exposed dura.
-
Suture the scalp and allow the animal to recover.
-
-
SB-3CT Administration:
-
Administer SB-3CT intraperitoneally (i.p.) at a dose of 25 mg/kg/day.
-
Commence treatment shortly after the initial injury and continue for a specified duration (e.g., 7 days).[5]
-
-
Outcome Measures:
-
Gelatin Zymography: To assess the levels of active and pro-MMP-9 in brain tissue homogenates.
-
Histology and Immunohistochemistry: To measure lesion volume (e.g., with cresyl violet staining) and to quantify neuronal loss (e.g., with NeuN and MAP2 staining), microglial activation (e.g., with Iba1 staining), and astrogliosis (e.g., with GFAP staining).[5]
-
Behavioral Testing: To evaluate long-term neurological outcomes, including sensorimotor function (e.g., rotarod test) and cognitive deficits (e.g., Morris water maze for spatial learning and memory).[5]
-
Ischemic Stroke Model
-
Animal Model: The transient middle cerebral artery occlusion (tMCAO) model is a standard method for inducing ischemic stroke in mice.
-
Procedure:
-
Anesthetize the mouse.
-
Make a midline cervical incision to expose the common carotid artery.
-
Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.[7]
-
-
SB-3CT Administration:
-
Administer a single dose of SB-3CT (25 mg/kg) intravenously (i.v.) at a specific time point post-reperfusion (e.g., on day 3).[7]
-
-
Outcome Measures:
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways involving MMP-9 in neuroinflammation and the mechanism of action of its selective inhibition.
MMP-9 Signaling Cascade in Neuroinflammation
Caption: Upregulation and activation of MMP-9 in response to neuroinflammatory triggers.
Mechanism of Action of SB-3CT
Caption: SB-3CT selectively inhibits active MMP-9, mitigating downstream pathology.
Conclusion
The selective inhibition of MMP-9 presents a compelling therapeutic avenue for a range of neuroinflammatory disorders. As exemplified by the preclinical data on SB-3CT, targeting this enzyme can lead to a reduction in secondary injury cascades, including blood-brain barrier disruption, glial activation, and neuronal damage, ultimately resulting in improved neurological outcomes.[5] The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued development and evaluation of novel MMP-9 inhibitors. Future research will likely focus on optimizing the therapeutic window, dosage, and delivery of these inhibitors to maximize their clinical potential.
References
- 1. biomedres.us [biomedres.us]
- 2. Matrix Metalloproteinase 9 in Epilepsy: The Role of Neuroinflammation in Seizure Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase-9 Inhibition Reduces Inflammation and Improves Motility in Murine Models of Post-Operative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MMP-9-IN-5 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens, gelatin, and elastin.[1][2] Under physiological conditions, MMP-9 is involved in essential processes such as tissue remodeling, wound healing, and angiogenesis. However, its dysregulation and overexpression are implicated in various pathologies, including tumor invasion, metastasis, and inflammatory diseases, making it a significant therapeutic target in drug discovery.[1]
MMP-9-IN-5 is a potent inhibitor of MMP-9 with demonstrated activity in the nanomolar range. These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound and similar compounds against human MMP-9.
Mechanism of Action
This compound functions as a competitive inhibitor by binding to the active site of the MMP-9 enzyme. The active site of MMP-9 contains a catalytic zinc ion essential for its enzymatic activity.[1] this compound is designed to interact with this active site, thereby preventing the binding and subsequent cleavage of its natural substrates. In addition to its potent inhibition of MMP-9, this compound has also been shown to inhibit the activity of AKT, a key protein kinase involved in cell survival and proliferation signaling pathways.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified against its primary target, MMP-9, as well as the off-target kinase, AKT. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 Value | Description |
| MMP-9 | 4.49 nM | Inhibition of MMP-9 enzymatic activity. |
| AKT | 1.34 nM | Inhibition of AKT kinase activity. |
Note: The selectivity of this compound against other matrix metalloproteinases has not been detailed in publicly available literature. Further characterization is recommended to establish a comprehensive selectivity profile.
Experimental Protocols
In Vitro Fluorogenic MMP-9 Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound. The assay utilizes a quenched fluorogenic peptide substrate that, upon cleavage by MMP-9, releases a fluorophore, resulting in a measurable increase in fluorescence.
Materials and Reagents:
-
Active Human Recombinant MMP-9 (activated from pro-MMP-9)
-
MMP-9 Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Mca = (7-methoxycoumarin-4-yl)acetyl; Dpa = N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl)
-
MMP-9 Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35
-
This compound (or other test inhibitors)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~325-340 nm and emission at ~393-440 nm
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with MMP-9 Assay Buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept at or below 1%.
-
Reconstitute the lyophilized active MMP-9 in MMP-9 Assay Buffer to the recommended concentration. Keep the enzyme on ice.
-
Prepare the MMP-9 fluorogenic substrate in MMP-9 Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
-
Assay Protocol:
-
Enzyme Control (No Inhibitor): To designated wells, add 50 µL of MMP-9 Assay Buffer and 10 µL of diluted active MMP-9.
-
Inhibitor Wells: To the test wells, add 40 µL of MMP-9 Assay Buffer, 10 µL of the diluted this compound solution (at various concentrations), and 10 µL of diluted active MMP-9.
-
Blank (No Enzyme): To the blank wells, add 60 µL of MMP-9 Assay Buffer.
-
Inhibitor Control (Inhibitor Only): To control for potential intrinsic fluorescence of the inhibitor, add 50 µL of MMP-9 Assay Buffer and 10 µL of the diluted this compound solution.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the MMP-9 fluorogenic substrate solution to all wells.
-
Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence plate reader. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) protected from light, and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro MMP-9 inhibition assay.
MMP-9 Signaling Pathway in Cancer Progression
MMP-9 plays a crucial role in tumor progression by degrading the ECM, which facilitates cancer cell invasion and metastasis. It also promotes angiogenesis by releasing pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), from the ECM. This compound inhibits these processes by blocking the catalytic activity of MMP-9.
References
Application Notes and Protocols for MMP-9-IN-5 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMP-9-IN-5 is a potent and highly selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in the degradation of the extracellular matrix.[1][2] Dysregulation of MMP-9 activity is associated with numerous pathological processes, including tumor invasion and metastasis, inflammation, and cardiovascular diseases.[2][3] this compound also exhibits inhibitory activity against AKT, a central protein in cell survival signaling pathways.[1] These dual inhibitory functions make this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for various cell-based assays to evaluate the efficacy and mechanism of action of this compound. The assays described herein are fundamental for characterizing the inhibitor's effects on MMP-9 activity, cell viability, apoptosis, migration, and invasion.
Quantitative Data Summary
The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound across different assays and cell lines.
| Parameter | Cell Line | Value | Reference |
| MMP-9 Inhibition (IC50) | - | 4.49 nM | [1] |
| AKT Inhibition (IC50) | - | 1.34 nM | [1] |
| Cytotoxicity (72h) | Wi-38 | Up to 1 µM | [1] |
| MCF-7 | 6.9 nM (Apoptosis) | [1] | |
| NFS-60 | 5.5 nM (Apoptosis) | [1] | |
| HepG-2 | 3.1 nM (Apoptosis) | [1] | |
| Cell Migration Inhibition | HepG-2 | 3.1 nM (24h) | [1] |
Signaling Pathways and Experimental Workflow
MMP-9 and AKT Signaling in Cancer Progression
MMP-9 plays a crucial role in cancer progression by degrading the extracellular matrix, which is a critical step for tumor cell invasion and metastasis.[3] The PI3K/AKT signaling pathway is a key regulator of cell survival, proliferation, and apoptosis.[4] this compound's ability to inhibit both MMP-9 and AKT suggests it can interfere with these processes at multiple levels.
References
Application Notes and Protocols for MMP-9 Inhibition in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Its overexpression is implicated in various stages of cancer progression, including tumor invasion, metastasis, and angiogenesis.[1][3] MMP-9 facilitates these processes by breaking down physical barriers in the ECM, releasing pro-angiogenic factors, and modulating cell-cell and cell-ECM interactions.[1] Consequently, MMP-9 has emerged as a promising therapeutic target in oncology.
MMP-9-IN-5 is a potent inhibitor of MMP-9 with a reported IC50 of 4.49 nM.[4] It also exhibits inhibitory activity against AKT (IC50: 1.34 nM), a key component of the PI3K/AKT signaling pathway often dysregulated in cancer.[4] In vitro studies have demonstrated that this compound induces cytotoxicity and apoptosis in various cancer cell lines and inhibits cell migration.[4] While specific in vivo data for this compound in mouse xenograft models is not currently available in the public domain, this document provides a comprehensive set of protocols and application notes based on preclinical studies of other selective MMP-9 inhibitors. These guidelines are intended to assist researchers in designing and executing in vivo xenograft studies to evaluate the efficacy of MMP-9 inhibitors like this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| MMP-9 Inhibition (IC50) | - | 4.49 nM | [4] |
| AKT Inhibition (IC50) | - | 1.34 nM | [4] |
| Cytotoxicity (IC50) | Wi-38 (normal lung fibroblast) | 35.1 nM | [4] |
| MCF-7 (breast cancer) | 6.9 nM | [4] | |
| NFS-60 (murine leukemia) | 5.5 nM | [4] | |
| HepG-2 (liver cancer) | 3.1 nM | [4] | |
| Apoptosis Induction | MCF-7, NFS-60, HepG-2 | Effective at 6.9, 5.5, and 3.1 nM respectively | [4] |
| Caspase 3/7 Activation | MCF-7, NFS-60, HepG-2 | Significant activation at 6.9, 5.5, and 3.1 nM respectively | [4] |
| Cell Migration Inhibition | HepG-2 | 59.35% inhibition at 3.1 nM | [4] |
Signaling Pathway
MMP-9 is involved in multiple signaling pathways that promote cancer progression. Its inhibition can disrupt these pathways, leading to reduced tumor growth, invasion, and angiogenesis.
References
Application Notes and Protocols for a Selective MMP-9 Inhibitor in the Inhibition of Tumor Cell Invasion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM).[1][2][3] Elevated expression and activity of MMP-9 are strongly associated with the progression of various cancers.[4][5][6] By breaking down components of the basement membrane, particularly type IV collagen, MMP-9 facilitates tumor cell invasion, metastasis, and angiogenesis, making it a significant target for cancer therapy.[2][7][8]
While a specific inhibitor designated "Mmp-9-IN-5" was not found in a comprehensive literature search, this document provides detailed application notes and protocols for a representative selective MMP-9 inhibitor. The methodologies and principles described herein are broadly applicable for studying the effects of any potent and selective MMP-9 inhibitor on tumor cell invasion.
Mechanism of Action
Selective MMP-9 inhibitors are typically small molecules designed to interact with the active site of the MMP-9 enzyme.[1] The catalytic activity of MMP-9 is dependent on a zinc ion located in its active site.[1][2] These inhibitors often work by chelating this zinc ion, rendering the enzyme inactive and preventing the degradation of its substrates in the ECM.[1] By inhibiting MMP-9, these compounds can effectively block a key step in the metastatic cascade.
MMP-9 is involved in multiple signaling pathways that promote tumor progression. Its expression can be induced by various growth factors and cytokines, which activate signaling cascades involving pathways like MAPK/ERK and PI3K/AKT.[4][9] Once active, MMP-9 can cleave not only ECM components but also other proteins, leading to the release of growth factors and the modulation of cell surface receptors, further promoting invasion and angiogenesis.[7][10]
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the efficacy of a selective MMP-9 inhibitor in a research setting.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the gelatinolytic activity of MMP-9 in biological samples.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Prepare conditioned media from cancer cells treated with and without the MMP-9 inhibitor.
-
Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-9.
-
Quantify the band intensity using densitometry software.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Boyden chambers (Transwell inserts with 8 µm pore size)
-
Matrigel basement membrane matrix
-
Cancer cell line of interest
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
MMP-9 inhibitor
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the coated inserts, including different concentrations of the MMP-9 inhibitor in the treated groups.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the chambers for a period that allows for invasion but not proliferation (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields. Calculate the average number of invaded cells per field.
Western Blotting for MMP-9 Expression
This protocol is for determining the protein levels of MMP-9 in cell lysates or conditioned media.
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibody against MMP-9
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates or collect conditioned media from cells treated with and without the MMP-9 inhibitor.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A band for pro-MMP-9 is expected at approximately 92 kDa.[11][12]
Data Presentation
The following tables provide examples of how to present quantitative data obtained from the experiments described above.
Table 1: Inhibition of MMP-9 Activity by a Selective Inhibitor
| Inhibitor Concentration (µM) | MMP-9 Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 0.1 | 85.3 | ± 4.1 |
| 1 | 52.1 | ± 3.5 |
| 10 | 15.8 | ± 2.3 |
| 100 | 2.5 | ± 0.9 |
| IC50 (µM) | ~1.5 |
Data derived from gelatin zymography densitometry analysis.
Table 2: Effect of a Selective MMP-9 Inhibitor on Tumor Cell Invasion
| Treatment Group | Inhibitor Concentration (µM) | Average Invaded Cells per Field | % Invasion Inhibition |
| Control | 0 | 250 ± 15 | 0% |
| Treated | 1 | 130 ± 12 | 48% |
| Treated | 10 | 45 ± 8 | 82% |
| Treated | 100 | 12 ± 4 | 95.2% |
Data obtained from the in vitro cell invasion assay.
Selective MMP-9 inhibitors are valuable tools for investigating the mechanisms of tumor invasion and metastasis. The protocols and data presentation formats provided in these application notes offer a framework for researchers to effectively evaluate the in vitro efficacy of novel MMP-9 inhibitors. By demonstrating a reduction in MMP-9 activity and a subsequent decrease in cancer cell invasion, these experiments can provide strong preclinical evidence for the potential of MMP-9 inhibitors as anti-cancer therapeutic agents.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 8. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 9. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Mmp-9-IN-5 for Western Blot Analysis of p-AKT (Ser473)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mmp-9-IN-5 is a potent dual inhibitor of Matrix Metalloproteinase-9 (MMP-9) and AKT kinase.[1] It exhibits an IC50 of 4.49 nM for MMP-9 and 1.34 nM for AKT.[1] This small molecule demonstrates cytotoxic and pro-apoptotic effects in various cancer cell lines and has been shown to inhibit cell migration.[1] The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and migration. The phosphorylation of AKT at Serine 473 (p-AKT Ser473) is a key indicator of its activation. This document provides a detailed protocol for utilizing this compound in cell culture and performing Western blot analysis to assess its impact on AKT phosphorylation.
Signaling Pathway
The PI3K/AKT pathway is a central signaling cascade that is often dysregulated in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates AKT. Activated AKT (phosphorylated at Thr308 and Ser473) proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis. MMP-9 has been implicated in the activation of the AKT pathway. This compound exerts its effects by directly inhibiting both MMP-9 and the phosphorylation of AKT.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Data Presentation
The following table summarizes the cytotoxic effects of this compound on various cell lines after 72 hours of treatment. This data is essential for determining the appropriate concentration range for your experiments.
| Cell Line | IC50 (nM) |
| Wi-38 | 35.1 |
| MCF-7 | 6.9 |
| NFS-60 | 5.5 |
| HepG-2 | 3.1 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Cell Treatment with this compound
This protocol outlines the steps for treating cultured cells with this compound prior to protein extraction for Western blot analysis.
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from the low nanomolar to the micromolar range (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Also include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for a predetermined time period (e.g., 24 hours). The optimal incubation time may vary depending on the cell line and should be determined empirically.
Western Blot Protocol for p-AKT (Ser473)
This protocol provides a detailed methodology for detecting p-AKT (Ser473) and total AKT by Western blot.
1. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A common lysis buffer formulation is 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, and 1 mM β-glycerophosphate.[2] Add 1 mM PMSF immediately before use.[2]
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
3. Sample Preparation and SDS-PAGE
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., rabbit anti-p-AKT Ser473, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle shaking.[3][4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody (diluted according to the manufacturer's instructions) in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
7. Stripping and Re-probing for Total AKT
-
To normalize the p-AKT signal, the membrane can be stripped and re-probed for total AKT.
-
Wash the membrane in TBST and then incubate in a stripping buffer (commercially available or a self-made buffer, e.g., containing glycine and SDS at a low pH) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total AKT (e.g., mouse anti-total AKT, diluted 1:1000) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation (with an anti-mouse HRP-conjugated antibody), and detection steps as described above.
Experimental Workflow
References
Application Notes and Protocols for Mmp-9-IN-5 in MMP-9 Activity ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Mmp-9-IN-5, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), in an Enzyme-Linked Immunosorbent Assay (ELISA) designed to measure MMP-9 activity. This protocol is intended for researchers, scientists, and professionals in drug development who are interested in screening for MMP-9 inhibitors or characterizing the enzymatic activity of MMP-9.
Introduction
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[1][2][3] MMP-9 plays a crucial role in various physiological processes, including tissue remodeling, wound healing, and immune responses.[1][2][4] However, dysregulated MMP-9 activity is implicated in numerous pathological conditions such as cancer, inflammation, and cardiovascular diseases.[1][5][6] Consequently, the identification and characterization of MMP-9 inhibitors are of significant interest in drug discovery and development.
This compound is a potent inhibitor of MMP-9 with a reported IC50 value of 4.49 nM.[7] It has been shown to exhibit cytotoxic effects and induce apoptosis in various cancer cell lines.[7] This document provides a comprehensive protocol for using this compound as a reference inhibitor in an MMP-9 activity ELISA.
Principle of the Assay
The MMP-9 activity assay is a quantitative sandwich enzyme immunoassay.[8] An antibody specific for MMP-9 is pre-coated onto a microplate.[8][9] When a sample containing MMP-9 is added to the wells, the MMP-9 binds to the antibody.[8] The activity of the captured MMP-9 is then determined using a specific substrate that, when cleaved by active MMP-9, produces a colorimetric or fluorometric signal.[8][9][10] The intensity of the signal is directly proportional to the MMP-9 activity in the sample.[9] The inclusion of an inhibitor like this compound will lead to a decrease in the signal, allowing for the quantification of its inhibitory effect.
Data Presentation
Inhibitory Activity of this compound on MMP-9
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | MMP-9 | 4.49 | Enzymatic Assay |
| This compound | AKT | 1.34 | Kinase Assay |
Data sourced from MedchemExpress.[7]
Typical MMP-9 Activity Assay Specifications
| Parameter | Specification |
| Assay Type | Quantitative Sandwich ELISA |
| Sample Types | Conditioned cell culture media, serum, plasma, urine, tissue homogenates[11][12] |
| Detection Range | 0.01 to 16 ng/ml (depending on the kit and incubation time)[13] |
| Sensitivity | As low as 0.005 ng/ml[13] |
| Assay Time | ~4.5 - 5 hours |
Specifications are typical and may vary between different commercial kits. Please refer to the specific kit manual for detailed information.
Experimental Protocols
Materials and Reagents
-
MMP-9 Activity Assay Kit (containing MMP-9 standard, capture antibody-coated plate, detection antibody, substrate, wash buffer, and stop solution)[8][14][15]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)[14]
-
Distilled or deionized water
-
Tubes for sample and reagent dilution
Preparation of Reagents
-
MMP-9 Standard: Reconstitute the MMP-9 standard according to the kit manufacturer's instructions to create a stock solution. Prepare a series of dilutions to generate a standard curve.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
This compound Working Solutions: Prepare a serial dilution of the this compound stock solution in the assay buffer provided with the kit. The final concentrations should be chosen to bracket the expected IC50 value (e.g., ranging from 0.01 nM to 1000 nM). Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 0.5%) to avoid affecting enzyme activity.
-
Wash Buffer: Dilute the concentrated wash buffer as instructed in the kit manual.
-
Samples: Prepare samples (e.g., cell culture supernatants, tissue lysates) as required. If necessary, dilute the samples in the provided assay buffer.
Assay Procedure
-
Add Standards, Samples, and Inhibitor:
-
Add 100 µl of the prepared MMP-9 standards to the appropriate wells of the microplate.
-
Add 50 µl of the sample to the designated wells.
-
Add 50 µl of the this compound working solutions to the sample wells. For control wells (maximum activity), add 50 µl of assay buffer containing the same concentration of DMSO as the inhibitor wells.
-
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).[14]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the diluted wash buffer as per the kit's instructions.
-
Add Detection Reagent: Add 100 µl of the prepared detection reagent (e.g., biotin-conjugated antibody) to each well.[14]
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature).[14]
-
Washing: Repeat the washing step.
-
Add Streptavidin-HRP: Add 100 µl of the prepared Streptavidin-HRP solution to each well.[14]
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at room temperature).[14]
-
Washing: Repeat the washing step.
-
Add Substrate: Add 100 µl of the TMB substrate to each well.[14]
-
Incubation: Incubate the plate in the dark for the recommended time (e.g., 30 minutes at room temperature) for color development.[14]
-
Stop Reaction: Add 50 µl of the stop solution to each well.[14] The color in the wells should change from blue to yellow.
-
Read Absorbance: Immediately measure the absorbance of each well at 450 nm using a microplate reader.[14]
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the MMP-9 standards against their known concentrations.
-
MMP-9 Activity in Samples: Determine the concentration of active MMP-9 in your samples by interpolating their absorbance values from the standard curve.
-
Inhibition Curve: To determine the IC50 of this compound, plot the percentage of MMP-9 activity against the logarithm of the this compound concentration. The percent activity can be calculated as:
-
% Activity = [(Absorbance of sample with inhibitor - Absorbance of blank) / (Absorbance of sample without inhibitor - Absorbance of blank)] * 100
-
-
IC50 Calculation: The IC50 value is the concentration of the inhibitor that results in 50% inhibition of MMP-9 activity. This can be determined from the inhibition curve using non-linear regression analysis.
Visualizations
Caption: Experimental Workflow for MMP-9 Activity ELISA with an Inhibitor.
Caption: Simplified MMP-9 Activation and Inhibition Pathway.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. MMP9 Monoclonal Antibody (5G3) (MA5-15886) [thermofisher.com]
- 3. MMP9 - Wikipedia [en.wikipedia.org]
- 4. MMP-9 ELISA Kits [thermofisher.com]
- 5. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Rat MMP-9(Matrix Metalloproteinase 9) ELISA Kit - Elabscience® [elabscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. BioVendor, LLC QuickZyme Mouse MMP-9 Activity Assay Kit 96-Assays, Quantity: | Fisher Scientific [fishersci.com]
- 12. MMP-9 activity assay for analysis of mouse MMP-9 activity in biological samples [quickzyme.com]
- 13. QuickZyme Human MMP-9 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 14. raybiotech.com [raybiotech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for MMP-9-IN-5 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix (ECM) components, a process integral to cancer progression, invasion, and metastasis. Elevated MMP-9 levels are often correlated with poor prognosis in various cancers. MMP-9-IN-5 is a potent and selective non-hydroxamate inhibitor of MMP-9, also exhibiting inhibitory activity against AKT, a key kinase in cell survival pathways. These application notes provide a comprehensive guide for the utilization of this compound in three-dimensional (3D) cell culture models, such as spheroids and organoids, which more accurately recapitulate the tumor microenvironment compared to traditional 2D cultures.
Mechanism of Action
MMP-9 facilitates cancer cell invasion and metastasis by degrading the basement membrane and remodeling the ECM. It is involved in signaling pathways that promote cell proliferation, migration, and angiogenesis. This compound exerts its anti-cancer effects through a dual mechanism:
-
Direct Inhibition of MMP-9: By binding to the catalytic site of MMP-9, this compound prevents the breakdown of ECM proteins, thereby inhibiting the physical progression of cancer cells through tissue barriers.
-
Inhibition of the PI3K/AKT Signaling Pathway: this compound also inhibits AKT activity, a critical node in a major cell survival pathway. Inhibition of AKT can lead to decreased cell proliferation and induction of apoptosis.
This dual-action mechanism makes this compound a promising candidate for investigation in advanced, physiologically relevant 3D cancer models.
Quantitative Data Summary
The following tables summarize the known in vitro activity of this compound based on available 2D cell culture data. These values can serve as a starting point for dose-response studies in 3D models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MMP-9 | 4.49 |
| AKT | 1.34 |
Table 2: In Vitro Cytotoxicity of this compound (72-hour incubation)
| Cell Line | Cell Type | IC50 (nM) |
| Wi-38 | Normal Human Lung Fibroblast | 35.1 |
| MCF-7 | Human Breast Adenocarcinoma | 6.9 |
| NFS-60 | Murine Myeloid Leukemia | 5.5 |
| HepG2 | Human Liver Carcinoma | 3.1 |
Table 3: Apoptosis and Migration Inhibition by this compound
| Cell Line | Assay | Concentration (nM) | Incubation Time | Result |
| MCF-7 | Apoptosis Induction | 6.9 | 72 h | Significant |
| NFS-60 | Apoptosis Induction | 5.5 | 72 h | Significant |
| HepG2 | Apoptosis Induction | 3.1 | 72 h | Significant |
| HepG2 | Cell Migration Inhibition | 3.1 | 24 h | 59.35% Inhibition |
Signaling Pathways and Experimental Workflows
MMP-9 and AKT Signaling Pathways
Caption: Dual inhibition of MMP-9 and AKT by this compound.
Experimental Workflow for 3D Spheroid Invasion Assay
Caption: Workflow for assessing spheroid invasion with this compound.
Experimental Protocols
Note: As specific protocols for this compound in 3D cell culture are not yet published, the following are generalized protocols that can be adapted. It is crucial to optimize inhibitor concentrations and incubation times for each specific cell line and 3D model system.
Protocol 1: 3D Tumor Spheroid Invasion Assay
Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells in a 3D spheroid model.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment round-bottom 96-well plates
-
Extracellular matrix (ECM) gel (e.g., Matrigel®, Cultrex® BME)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live/Dead viability stain (e.g., Calcein-AM/Ethidium homodimer-1)
-
Inverted microscope with imaging capabilities
Procedure:
-
Spheroid Formation: a. Harvest and resuspend cells in complete medium to a concentration of 2,500 - 10,000 cells/mL. b. Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate. c. Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation. d. Incubate at 37°C and 5% CO₂ for 48-72 hours until uniform spheroids are formed.
-
Embedding in ECM: a. Thaw the ECM gel on ice. b. On the day of the experiment, gently transfer the spheroids to a pre-chilled microcentrifuge tube. c. Carefully remove the supernatant and resuspend the spheroids in the desired concentration of ECM gel (e.g., 50% ECM in serum-free medium). d. Pipette 50 µL of the spheroid-ECM suspension into each well of a pre-chilled 96-well plate. e. Incubate the plate at 37°C for 30-60 minutes to allow the ECM to solidify.
-
Treatment with this compound: a. Prepare serial dilutions of this compound in complete medium. A starting concentration range of 1 nM to 1 µM is recommended, based on the known IC50 values. Include a vehicle control (DMSO) at the highest concentration used. b. Gently add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control on top of the solidified ECM.
-
Invasion Monitoring and Analysis: a. Incubate the plate at 37°C and 5% CO₂. b. Acquire images of the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours) using an inverted microscope. c. At the end of the experiment, stain
Application Notes and Protocols for MMP-9-IN-5 in Metastatic Potential Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix (ECM) components, a critical process in cancer progression and metastasis.[1][2] Elevated MMP-9 expression is frequently associated with increased tumor invasion, angiogenesis, and poor prognosis in various cancers.[2][3] As such, MMP-9 has emerged as a promising therapeutic target for anti-cancer drug development.[1][4]
MMP-9-IN-5 is a potent and selective inhibitor of MMP-9, demonstrating significant potential for studying and potentially inhibiting metastatic processes. This document provides detailed application notes and experimental protocols for utilizing this compound in metastasis research.
Mechanism of Action
This compound exerts its inhibitory effects through multiple mechanisms. Primarily, it is a direct inhibitor of MMP-9's enzymatic activity. Additionally, this compound has been shown to inhibit the activity of AKT, a key protein kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and is involved in cell survival, proliferation, and migration.[5][6] The dual inhibition of MMP-9 and AKT makes this compound a valuable tool for dissecting the complex signaling networks that drive metastasis.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| MMP-9 | 4.49 nM |
| AKT | 1.34 nM |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Assay | Concentration | Effect |
| Wi-38 | Cytotoxicity | - | IC50: 35.1 nM |
| MCF-7 | Cytotoxicity | - | IC50: 6.9 nM |
| NFS-60 | Cytotoxicity | - | IC50: 5.5 nM |
| HepG-2 | Cytotoxicity | - | IC50: 3.1 nM |
| HepG-2 | Apoptosis Induction | 3.1 nM | Significant induction |
| HepG-2 | Caspase 3/7 Activation | 3.1 nM | Significant activation |
| HepG-2 | Cell Migration | 3.1 nM | 59.35% inhibition |
Signaling Pathways and Experimental Workflows
MMP-9 and PI3K/AKT Signaling in Metastasis
MMP-9 activity is intricately linked to the PI3K/AKT signaling pathway, a central regulator of cell growth, survival, and motility.[7] Various growth factors and cytokines can activate PI3K, leading to the phosphorylation and activation of AKT. Activated AKT can, in turn, upregulate the expression and activity of MMP-9, creating a positive feedback loop that promotes cancer cell invasion and metastasis.[6] this compound disrupts this cycle by inhibiting both MMP-9 and AKT.
MMP-9 and PI3K/AKT Signaling Pathway in Metastasis.
General Experimental Workflow for Studying Metastatic Potential
The following diagram outlines a typical workflow for investigating the effect of this compound on the metastatic potential of cancer cells.
Experimental Workflow for Investigating this compound.
Experimental Protocols
In Vitro Assays
1. Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range that brackets the known IC50 values (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours. If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
-
Materials:
-
Cancer cell line (e.g., HepG-2)
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentration (e.g., 3.1 nM for HepG-2) and a vehicle control for 24-72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
3. In Vitro Cell Migration Assay (Scratch/Wound Healing Assay)
This assay provides a simple method to assess collective cell migration.
-
Materials:
-
Cancer cell line (e.g., HepG-2)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 3.1 nM for HepG-2) or a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure or migration rate.
-
4. In Vitro Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Materials:
-
Transwell inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel or other basement membrane extract
-
Cancer cell line
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
-
-
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing this compound at the desired concentration or a vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of invading cells in the this compound treated groups to the control group.
-
In Vivo Metastasis Model
Disclaimer: No specific in vivo studies using this compound have been identified. The following protocol is a general guideline for evaluating a selective MMP-9 inhibitor in a mouse xenograft model of metastasis and should be adapted and optimized.[5][8]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are commonly used for xenograft studies.
-
Cell Line: A metastatic cancer cell line, preferably one that is luciferase-tagged for in vivo imaging (e.g., MDA-MB-231-luc).[5]
-
Procedure:
-
Tumor Cell Implantation:
-
Orthotopic model: Inject cancer cells into the primary organ site (e.g., mammary fat pad for breast cancer). This allows for the study of the entire metastatic cascade.[5]
-
Experimental metastasis model: Inject cancer cells intravenously (e.g., via the tail vein) to study the later stages of metastasis (colonization of distant organs).
-
-
This compound Administration:
-
Determine the appropriate dose, route of administration (e.g., oral gavage, intraperitoneal injection), and treatment schedule through preliminary toxicology and pharmacokinetic studies.
-
Begin treatment with this compound or a vehicle control at a predetermined time point after tumor cell injection.
-
-
Monitoring Tumor Growth and Metastasis:
-
Primary tumor growth can be monitored by caliper measurements.
-
Metastasis can be monitored using in vivo bioluminescence imaging (for luciferase-tagged cells) at regular intervals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and harvest the primary tumors and potential metastatic organs (e.g., lungs, liver, bones).
-
Quantify the metastatic burden by counting the number of surface metastatic nodules or through ex vivo bioluminescence imaging of the harvested organs.
-
Perform histological analysis (e.g., H&E staining) to confirm the presence of metastases.
-
Analyze tissues for biomarkers of interest (e.g., MMP-9 expression, proliferation markers, apoptosis markers).
-
-
Conclusion
This compound is a valuable research tool for investigating the role of MMP-9 and the PI3K/AKT pathway in cancer metastasis. The provided protocols offer a framework for conducting in vitro and in vivo studies to elucidate its anti-metastatic potential. Researchers should carefully optimize these protocols for their specific experimental systems to ensure reliable and reproducible results. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully assess its therapeutic potential.
References
- 1. bethunecollege.ac.in [bethunecollege.ac.in]
- 2. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 5. Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.plos.org [journals.plos.org]
Administration of Selective MMP-9 Inhibitors in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: The specific compound "Mmp-9-IN-5" is not extensively documented in publicly available scientific literature. Therefore, this document provides a generalized guide to the administration of selective Matrix Metalloproteinase-9 (MMP-9) inhibitors in animal studies, drawing upon established methodologies and data from various research-grade inhibitors.
Introduction to MMP-9 Inhibition
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix (ECM) components.[1] Dysregulated MMP-9 activity is implicated in a wide range of pathologies, including cancer, inflammation, and cardiovascular diseases, making it a compelling therapeutic target.[2] Selective MMP-9 inhibitors are being investigated for their potential to mitigate these conditions by preventing excessive ECM breakdown, tumor metastasis, and inflammatory cell migration.[1][2]
Early broad-spectrum MMP inhibitors were hindered by dose-limiting toxicities, such as musculoskeletal syndrome.[3][4] However, the development of highly selective MMP-9 inhibitors has renewed interest in this therapeutic strategy, with studies demonstrating efficacy in various preclinical models without the characteristic side effects of pan-MMP inhibitors.[3][4]
Quantitative Data from Animal Studies
The efficacy of selective MMP-9 inhibitors has been demonstrated in numerous preclinical animal models. The following tables summarize representative data from studies using various types of inhibitors.
Table 1: Efficacy of Selective MMP-9 Inhibitors in Oncology Models
| Animal Model | Inhibitor Type | Dosing Regimen | Key Findings | Reference |
| Colorectal Carcinoma (Surgical Orthotopic Xenograft) | Monoclonal Antibody (AB0041/AB0046) | Not Specified | Decreased tumor growth and incidence of metastases.[3][4] | [3],[4] |
| Breast Cancer (Xenograft) | Fully Human MT1-MMP Antibody (DX-2400) | Not Specified | Inhibited metastasis.[4] | [4] |
| Various Cancers (Preclinical Models) | Peptidomimetic (Batimastat - BB-94) | Not Specified | Significant antiproliferative activity.[5] | [5] |
| Colorectal Cancer | Natural Compound (Curcumin) | Not Specified | Blocked invasion of COLO 205 cells and suppressed MMP-9 activation.[6] | [6] |
Table 2: Efficacy of Selective MMP-9 Inhibitors in Inflammatory Disease Models
| Animal Model | Inhibitor Type | Dosing Regimen | Key Findings | Reference |
| Ulcerative Colitis (DSS-induced mouse model) | Monoclonal Antibody (GS-5745) | Not Specified | Reduced disease severity.[3][7] | [3],[7] |
| Experimental Autoimmune Encephalomyelitis (EAE - mouse model for MS) | Small Molecule (JNJ0966) | Not Specified | Reduced disease severity.[8][9] | [8],[9] |
| Kawasaki Disease (Lactobacillus casei cell wall extract-induced mouse model) | Antibiotic with MMP-inhibiting function (Doxycycline) | Not Specified | Reduced incidence of coronary artery elastin breakdown.[10] | [10] |
| Atherosclerosis (Hyperlipidemic rabbit model) | Leukotriene Antagonist (Montelukast) | 1.5 mg/kg/day (intraperitoneal injection) | Reduced neointimal formation and attenuated expression of MMP-2 and MMP-9.[11] | [11] |
| Ischemia-Reperfusion Injury (Rat model) | Antisense Oligonucleotide | 20 mg/kg (intraperitoneally, twice weekly for 4 weeks) | Knockdown of MMP-9 accelerated liver regeneration.[12] | [12] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of selective MMP-9 inhibitors in animal studies. Note: Specific details may need to be optimized based on the physicochemical properties of the inhibitor, the animal model, and the experimental objectives.
Formulation and Preparation of Dosing Solutions
Objective: To prepare a stable and biocompatible formulation for in vivo administration.
Materials:
-
Selective MMP-9 inhibitor (powder form)
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS), 0.5% carboxymethylcellulose (CMC) in water, polyethylene glycol 400 (PEG400), dimethyl sulfoxide (DMSO))
-
Sterile vials or tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Protocol for Oral Gavage Formulation (e.g., suspension in CMC):
-
Weigh the required amount of the MMP-9 inhibitor powder based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution (e.g., 0.5% w/v CMC in sterile water).
-
Gradually add the inhibitor powder to the vehicle while vortexing to ensure a homogenous suspension.
-
If the compound has poor solubility, sonication in a water bath may be used to aid dispersion.
-
Adjust the pH of the final formulation to a physiologically acceptable range (typically pH 6.5-7.5) if necessary.
-
Store the formulation at 4°C and protect from light. Prepare fresh daily or as stability data permits.
Protocol for Intraperitoneal (IP) Injection Formulation (e.g., solution in PBS/DMSO):
-
For compounds soluble in aqueous solutions, dissolve the weighed inhibitor directly in sterile PBS.
-
For compounds with poor aqueous solubility, first dissolve the inhibitor in a minimal amount of a biocompatible organic solvent like DMSO.
-
Slowly add the DMSO stock solution to sterile PBS with gentle mixing to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Ensure the final solution is clear and free of precipitates. If precipitation occurs, further optimization of the vehicle (e.g., addition of solubilizing agents like Tween 80) may be necessary.
-
Sterile-filter the final solution through a 0.22 µm filter before administration.
Administration of the Inhibitor
Objective: To deliver the MMP-9 inhibitor to the animals via a specified route.
General Considerations:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[13]
-
The route of administration, dose, volume, and frequency should be clearly defined in the experimental protocol.[13]
-
Use appropriate needle sizes and techniques for each route of administration to minimize animal stress and tissue damage.[13]
Protocol for Oral Gavage (Mice/Rats):
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus and down to the stomach. Do not force the needle.
-
Slowly administer the prepared formulation.
-
Carefully remove the needle and monitor the animal for any signs of distress.
Protocol for Intraperitoneal (IP) Injection (Mice/Rats):
-
Restrain the animal, exposing the abdomen.
-
Tilt the animal slightly with the head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (e.g., blood, urine) is drawn back, indicating incorrect placement.
-
Inject the solution and gently withdraw the needle.
Visualization of Pathways and Workflows
Signaling Pathway of MMP-9 Action and Inhibition
Caption: Simplified signaling pathway of MMP-9 activation and its downstream effects, which are blocked by a selective inhibitor.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the efficacy of a selective MMP-9 inhibitor in an animal model.
References
- 1. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Montelukast inhibits matrix metalloproteinases expression in atherosclerotic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LIVER-SELECTIVE MMP-9 INHIBITION IN THE RAT ELIMINATES ISCHEMIA-REPERFUSION INJURY AND ACCELERATES LIVER REGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols for MMP-9-IN-5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MMP-9-IN-5, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), in various cell culture experiments. This document includes detailed protocols for preparing the inhibitor, assessing its effects on cell viability, apoptosis, and migration, and a summary of its key quantitative data.
Introduction
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components. Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and immune responses. However, dysregulation of MMP-9 activity is associated with numerous pathological conditions such as cancer metastasis, inflammation, and neurodegenerative diseases.
This compound is a small molecule inhibitor that targets the catalytic activity of MMP-9. It has demonstrated high potency and selectivity, making it a valuable tool for studying the biological functions of MMP-9 and for preclinical assessment as a potential therapeutic agent. In addition to its inhibitory effect on MMP-9, this compound has also been shown to inhibit the PI3K/AKT signaling pathway, a key cascade involved in cell survival and proliferation.
Quantitative Data Summary
The following table summarizes the key in vitro activities of this compound against its primary targets and its cytotoxic effects on various cell lines.
| Parameter | Value | Cell Line(s) | Reference(s) |
| MMP-9 Inhibition (IC50) | 4.49 nM | - | [1] |
| AKT Inhibition (IC50) | 1.34 nM | - | [1] |
| Cytotoxicity (IC50) | 3.1 nM | HepG-2 | [1] |
| 5.5 nM | NFS-60 | [1] | |
| 6.9 nM | MCF-7 | [1] | |
| 35.1 nM | Wi-38 | [1] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of MMP-9 and the points of inhibition by this compound. External stimuli such as growth factors and cytokines can induce the expression of MMP-9 through various signaling cascades, including the PI3K/AKT pathway. Once activated, MMP-9 degrades components of the extracellular matrix, promoting cell migration and invasion. This compound exerts its effects by directly inhibiting the enzymatic activity of MMP-9 and by suppressing the pro-survival PI3K/AKT pathway.
Caption: MMP-9 signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram provides a general workflow for conducting cell culture experiments with this compound.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[2][3]
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[4]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5][6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol is based on the commercially available Caspase-Glo® 3/7 Assay from Promega.[1][7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include appropriate controls.
-
Incubate for the desired treatment period.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Cell Migration Assay (Scratch Wound Healing Assay)
This protocol is a standard method for assessing cell migration in vitro.[9][10][11]
Materials:
-
Cells of interest that form a confluent monolayer
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Once the cells are confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Make a straight line across the center of the well.
-
Gently wash the wells with sterile PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0 using a microscope. Mark the specific locations on the plate to ensure that the same fields are imaged over time.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Analyze the images using software such as ImageJ to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure for each condition relative to the initial scratch area.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures when handling chemicals and cell cultures.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. clyte.tech [clyte.tech]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Scratch Wound Healing Assay [bio-protocol.org]
Application Notes and Protocols for MMP-9-IN-5 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) components.[1][2] Its enzymatic activity is crucial for physiological processes such as tissue remodeling, wound healing, and immune cell migration.[1][3] However, dysregulated MMP-9 activity is implicated in various pathologies, including cancer, inflammation, and cardiovascular diseases.[3][4] MMP-9-IN-5 is a potent small molecule inhibitor of MMP-9, offering a valuable tool for investigating the biological roles of MMP-9 and as a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in primary cell culture settings.
Mechanism of Action
This compound is a highly effective inhibitor of MMP-9 with a reported half-maximal inhibitory concentration (IC50) of 4.49 nM.[5] Its mechanism involves forming a hydrogen bond with the MMP-9 enzyme, thereby blocking its catalytic activity.[5] In addition to its primary target, this compound also demonstrates potent inhibition of AKT, a key protein kinase in cell signaling pathways regulating cell survival and proliferation, with an IC50 of 1.34 nM.[5] This dual inhibitory action suggests that this compound can modulate cellular processes through both ECM remodeling and intracellular signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound based on studies in various cell lines. While these are not primary cells, the data provides a crucial starting point for determining effective concentrations in primary cell culture experiments.
Table 1: Inhibitory Activity of this compound [5]
| Target | IC50 (nM) |
| MMP-9 | 4.49 |
| AKT | 1.34 |
Table 2: Cytotoxicity of this compound (72-hour treatment) [5]
| Cell Line | Cell Type | IC50 (nM) |
| WI-38 | Normal Human Lung Fibroblast | 35.1 |
| MCF-7 | Human Breast Adenocarcinoma | 6.9 |
| NFS-60 | Murine Myeloid Leukemia | 5.5 |
| HepG-2 | Human Liver Carcinoma | 3.1 |
Table 3: Apoptosis and Migration Effects of this compound [5]
| Cell Line | Assay | Concentration (nM) | Incubation Time | Observed Effect |
| MCF-7 | Apoptosis Induction | 6.9 | 72 hours | Induces apoptosis |
| NFS-60 | Apoptosis Induction | 5.5 | 72 hours | Induces apoptosis |
| HepG-2 | Apoptosis Induction | 3.1 | 72 hours | Induces apoptosis |
| MCF-7 | Caspase 3/7 Activation | 6.9 | 72 hours | Significant activation |
| NFS-60 | Caspase 3/7 Activation | 5.5 | 72 hours | Significant activation |
| HepG-2 | Caspase 3/7 Activation | 3.1 | 72 hours | Significant activation |
| HepG-2 | Cell Migration Inhibition | 3.1 | 24 hours | 59.35% inhibition |
Experimental Protocols
The following are generalized protocols that can be adapted for use with various primary cell types. It is critical to optimize these protocols, particularly the concentration of this compound and incubation times, for each specific primary cell culture system.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determining Optimal Concentration using a Cytotoxicity Assay
This protocol is essential to determine the non-toxic and effective concentration range of this compound for your specific primary cells.
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Serial Dilution: Prepare a series of dilutions of this compound from your stock solution in the appropriate cell culture medium. A starting range of 0.1 nM to 1 µM is recommended based on the available IC50 data.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value for your primary cells. For subsequent functional assays, use concentrations well below the determined cytotoxic level.
Protocol 3: In Vitro Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of adherent primary cells.
-
Create a Confluent Monolayer: Seed primary cells in a 6-well or 12-well plate and grow them to full confluency.
-
Create the "Wound": Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace the medium with fresh culture medium containing the desired non-toxic concentration of this compound or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plate under normal cell culture conditions.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of wound closure can be quantified using image analysis software.
Protocol 4: Apoptosis Assay (Caspase 3/7 Activity)
This protocol measures the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed primary cells in a 96-well plate and treat them with the desired concentrations of this compound or a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Caspase 3/7 Reagent: Use a commercially available luminescent or fluorescent Caspase-Glo® 3/7 assay system. Prepare the reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent to each well and incubate for the recommended time (typically 1-2 hours) at room temperature, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: An increase in signal intensity in the treated wells compared to the control wells indicates an increase in caspase 3/7 activity and apoptosis.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Mmp-9-IN-5 solubility and stability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and stability of Mmp-9-IN-5. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Question: My this compound is not dissolving in my aqueous buffer.
Answer: this compound, like many small molecule inhibitors, is expected to have low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be further diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.5% for cell-based assays) to avoid solvent-induced artifacts.
Question: I observed precipitation when I diluted my DMSO stock solution of this compound into my cell culture medium.
Answer: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue and can be caused by several factors:
-
High Final Concentration: The final concentration of this compound in the aqueous medium may have exceeded its solubility limit. Try lowering the final concentration.
-
Rapid Dilution: Adding the DMSO stock too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation. It is recommended to add the stock solution dropwise while vortexing or stirring the buffer.
-
Buffer Composition: The salt concentration and pH of your buffer can influence the solubility of the compound. Consider optimizing your buffer composition if possible.
-
Use of a Surfactant: For in vivo preparations, the use of a non-ionic surfactant such as Tween 80 or PEG300 can help to maintain the compound in solution.
Question: I am seeing inconsistent results in my experiments using this compound.
Answer: Inconsistent results can often be attributed to issues with the stability of the compound or the stock solution.
-
Improper Storage: Ensure that both the solid compound and the stock solutions are stored at the recommended temperatures. For long-term storage, it is advisable to store the solid at -20°C and stock solutions at -80°C.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes after preparation.
-
Solution Age: Do not use stock solutions that have been stored for longer than the recommended period (see stability data below). If a solution has been stored at -20°C for more than a month, its efficacy should be re-verified.
Frequently Asked Questions (FAQs)
What is the recommended solvent for dissolving this compound?
Based on data for structurally similar MMP-9 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
What is the solubility of this compound?
Table 1: Solubility of a Structurally Similar Compound (MMP-9-IN-1)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Source |
| DMSO | 66.67 - 74 | 180.49 - 200.33 | [1][2] |
| Water | Insoluble | Insoluble | [2] |
| Ethanol | Insoluble | Insoluble | [2] |
How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Source |
| Solid Powder | -20°C | 3 years | [2][3] |
| Solid Powder | 4°C | 2 years | [3] |
| In Solvent | -80°C | 1 year | [2] |
| In Solvent | -80°C | 6 months | [3][4] |
| In Solvent | -20°C | 1 month | [2][3][4] |
Important Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.
How do I prepare solutions for in vitro and in vivo experiments?
For in vitro cell-based assays, prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock can then be serially diluted in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
For in vivo studies, the following solvent systems have been reported for the similar compound MMP-9-IN-1 and can be considered as a starting point for formulation development:
-
10% DMSO >> 40% PEG300 >> 50% PBS[1]
-
10% DMSO >> 90% corn oil[1]
-
50 µL of a 19 mg/mL DMSO stock solution + 400 µL of PEG300 + 50 µL of Tween80 + 500 µL of ddH₂O[2]
It is crucial to sonicate or vortex the mixture to ensure a uniform suspension or clear solution. The suitability of any formulation for a specific application should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term use (up to one month).
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of MMP-9 activity by this compound.
References
Technical Support Center: Optimizing MMP-9-IN-5 Concentration in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MMP-9-IN-5 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key quantitative data to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: As a general starting point, a concentration approximately 100 times the in vitro IC50 value is often used for cell-based assays. Given that the IC50 of this compound for MMP-9 is 4.49 nM, a starting concentration in the range of 450-500 nM could be considered for initial experiments. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the solubility of this compound?
Q3: Does this compound have any known off-target effects?
A3: Yes, this compound is also a potent inhibitor of AKT, with an IC50 of 1.34 nM. This is a critical consideration when designing experiments and interpreting results, as effects observed could be due to the inhibition of either MMP-9, AKT, or both. It is essential to include appropriate controls to dissect these effects, such as measuring the phosphorylation status of AKT.
Q4: How should I store this compound?
A4: For long-term storage, it is generally recommended to store small molecule inhibitors as a solid at -20°C or -80°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Always refer to the manufacturer's instructions for specific storage recommendations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: In Vitro Inhibitory and Cytotoxic Concentrations
| Target/Cell Line | IC50 Value | Effective Concentration | Assay Type |
| MMP-9 | 4.49 nM | - | Enzymatic Assay |
| AKT | 1.34 nM | - | Kinase Assay |
| Wi-38 cells | 35.1 nM | - | Cytotoxicity Assay |
| MCF-7 cells | 6.9 nM | 6.9 nM (Apoptosis) | Cytotoxicity & Apoptosis Assay |
| NFS-60 cells | 5.5 nM | 5.5 nM (Apoptosis) | Cytotoxicity & Apoptosis Assay |
| HepG-2 cells | 3.1 nM | 3.1 nM (Apoptosis & Migration Inhibition) | Cytotoxicity, Apoptosis & Migration Assay |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Gelatin Zymography
This protocol describes how to perform a dose-response experiment to determine the effective concentration of this compound for inhibiting MMP-9 activity in cell culture.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Reagents and equipment for gelatin zymography (see specific zymography protocol)
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C in small aliquots.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional but Recommended): Once cells reach the desired confluency, aspirate the complete medium, wash the cells twice with serum-free medium, and then incubate the cells in serum-free medium for 12-24 hours. This step reduces background MMP activity from serum.
-
Treatment with this compound: Prepare a serial dilution of this compound in serum-free medium. A suggested starting range is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubation: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time may need to be determined empirically.
-
Conditioned Media Collection: After incubation, collect the conditioned media from each well.
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) on the cells to ensure that the inhibitor concentrations used are not causing significant cytotoxicity.
-
Protein Concentration Normalization: Determine the protein concentration of the conditioned media samples using a protein quantification assay. This is to ensure equal loading for the zymography gel.
-
Gelatin Zymography: Analyze the MMP-9 activity in the conditioned media by gelatin zymography. A decrease in the intensity of the band corresponding to active MMP-9 with increasing concentrations of this compound indicates successful inhibition.
Protocol 2: Assessing Off-Target Effects on AKT Signaling via Western Blot
This protocol is designed to be performed in parallel with Protocol 1 to evaluate the effect of this compound on the AKT signaling pathway.
Materials:
-
Cell lysates from the dose-response experiment (from step 5 of Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Lysis: After collecting the conditioned media, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.
-
-
Analysis: A decrease in the ratio of phospho-AKT to total AKT with increasing concentrations of this compound will confirm the off-target inhibition of the AKT pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of MMP-9 activity | 1. Inhibitor concentration is too low. 2. Incubation time is too short. 3. Inhibitor has degraded. 4. High serum content in the media is interfering. | 1. Perform a broader dose-response, including higher concentrations. 2. Increase the incubation time. 3. Use a fresh aliquot of the inhibitor. Ensure proper storage. 4. Perform the experiment in serum-free or low-serum conditions. |
| High cell toxicity observed at expected effective concentrations | 1. The cell line is particularly sensitive to the inhibitor. 2. Off-target effects are causing toxicity. 3. The final DMSO concentration is too high. | 1. Lower the concentration range in your dose-response experiment. 2. Correlate toxicity with the inhibition of both MMP-9 and AKT to understand the primary driver of cell death. 3. Ensure the final DMSO concentration is below 0.5%, and that the vehicle control shows no toxicity. |
| Inconsistent results between experiments | 1. Variation in cell confluency at the time of treatment. 2. Inconsistent incubation times. 3. Freeze-thaw cycles of the inhibitor stock. | 1. Ensure consistent cell seeding density and monitor confluency before treatment. 2. Standardize all incubation times. 3. Aliquot the inhibitor stock solution to avoid repeated freeze-thaw cycles. |
| Observed phenotype could be due to either MMP-9 or AKT inhibition | 1. The dual inhibitory nature of this compound. | 1. Use a more selective MMP-9 inhibitor as a control if available. 2. Use a specific AKT inhibitor (e.g., MK-2206) as a positive control for AKT inhibition. 3. Use siRNA to specifically knock down MMP-9 or AKT to confirm the role of each target in the observed phenotype. |
Visualizing Experimental Logic and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: Workflow for optimizing this compound concentration.
Mmp-9-IN-5 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MMP-9-IN-5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing potent effects on cell viability and apoptosis at concentrations where we would expect to see only MMP-9 inhibition. What could be the cause?
A1: This is a critical observation and is likely due to the significant off-target activity of this compound. This compound is a potent inhibitor of the serine/threonine kinase AKT, with an IC50 value even lower than that for its intended target, MMP-9.[1] The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and apoptosis. Inhibition of AKT can lead to decreased cell viability and the induction of apoptosis, which may be independent of or synergistic with MMP-9 inhibition. It is crucial to consider this dual activity when interpreting your results.
Q2: How can we differentiate the effects of MMP-9 inhibition from AKT inhibition in our cellular assays?
A2: To dissect the distinct contributions of MMP-9 and AKT inhibition, consider the following experimental approaches:
-
Use of a selective AKT inhibitor: Treat your cells with a well-characterized, highly selective AKT inhibitor as a positive control. This will help you phenotype the specific effects of AKT inhibition in your experimental system.
-
MMP-9 knockdown/knockout: Employ siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MMP-9 expression. The cellular phenotype observed under these conditions can be attributed specifically to the loss of MMP-9 function.
-
Use of a selective MMP-9 inhibitor: If available, use an MMP-9 inhibitor with a different chemical scaffold that has been profiled and shown to be highly selective for MMP-9 over AKT.
-
Rescue experiments: In cells treated with this compound, attempt to rescue the observed phenotype by introducing a constitutively active form of AKT.
Q3: We are seeing variability in our this compound potency measurements. What are some potential sources of this variability?
A3: Variability in potency can arise from several factors:
-
Assay conditions: The IC50 value of an inhibitor can be influenced by the concentration of the substrate and enzyme used in the assay. Ensure these are consistent across experiments.
-
Compound stability: Verify the stability of this compound in your assay buffer and under your storage conditions. Repeated freeze-thaw cycles should be avoided.
-
Cell-based vs. biochemical assays: Potency can differ significantly between biochemical assays with purified enzyme and cell-based assays due to factors like cell permeability, efflux pumps, and metabolism of the compound.
-
Off-target effects: In cell-based assays, the observed potency may be a composite of on-target and off-target effects, which can vary depending on the cell type and its reliance on different signaling pathways.
Q4: What is the mechanism of action for this compound?
A4: this compound is a non-hydroxamate inhibitor of MMP-9.[1] Generally, small molecule inhibitors of MMPs function by chelating the catalytic zinc ion in the active site, which is essential for enzymatic activity.[2] However, this compound also potently inhibits AKT, suggesting it may bind to the ATP-binding pocket of the AKT kinase domain. The dual activity of this compound is a result of its chemical structure interacting with key residues in the active sites of both enzymes.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MMP-9 | 4.49[1] |
| AKT | 1.34[1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) |
| Wi-38 | 35.1[1] |
| MCF-7 | 6.9[1] |
| NFS-60 | 5.5[1] |
| HepG-2 | 3.1[1] |
Experimental Protocols
Protocol 1: Fluorometric MMP-9 Inhibition Assay
This protocol is a representative method for determining the in vitro potency of this compound against purified MMP-9.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.
-
Recombinant human MMP-9 (pro-form): Activate according to the manufacturer's instructions, typically with p-aminophenylmercuric acetate (APMA).
-
Fluorogenic MMP-9 substrate: Prepare a stock solution in DMSO.
-
This compound: Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the this compound serial dilution or DMSO (vehicle control) to the wells of a 96-well black microplate.
-
Add 48 µL of diluted active MMP-9 to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 50 µL of the fluorogenic MMP-9 substrate to each well to initiate the reaction.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 325/393 nm) at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro AKT Kinase Assay
This protocol is a representative method for determining the in vitro potency of this compound against purified AKT.
-
Reagent Preparation:
-
Kinase Buffer: 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT.
-
Recombinant active human AKT1.
-
Biotinylated peptide substrate for AKT.
-
This compound: Prepare a serial dilution in DMSO.
-
ATP: Prepare a stock solution in water.
-
-
Assay Procedure:
-
Add 2 µL of the this compound serial dilution or DMSO (vehicle control) to the wells of a 96-well microplate.
-
Add 24 µL of a master mix containing kinase buffer, active AKT1, and the biotinylated peptide substrate.
-
Incubate at room temperature for 10 minutes.
-
Add 24 µL of ATP solution to initiate the kinase reaction.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
-
Detection and Data Analysis:
-
Detect the phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence polarization assay.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Mmp-9-IN-5 and Off-Target Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the MMP-9 inhibitor, Mmp-9-IN-5. The primary focus is to address potential issues of cytotoxicity in non-cancerous cells that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for MMP-9 inhibitors?
A1: Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix proteins.[1][2] MMP-9 inhibitors typically function by targeting the activity of the MMP-9 enzyme.[1] Small molecule inhibitors, a common class of MMP-9 inhibitors, are designed to bind to the active site of the enzyme, often by chelating the zinc ion essential for its catalytic activity, thereby rendering the enzyme inactive.[1] Some inhibitors may also block the substrate-binding regions of the enzyme, preventing it from interacting with and degrading extracellular matrix components.[1]
Q2: Is cytotoxicity in non-cancerous cells a known issue with MMP-9 inhibitors?
A2: Yes, off-target cytotoxicity in non-cancerous cells can be a concern with some small molecule inhibitors targeting MMP-9. While the goal is to selectively inhibit MMP-9 activity, some compounds may induce cell death in normal cells. For instance, in a study evaluating five different small molecule MMP-9 inhibitors, two of the compounds (designated as compounds 3 and 5) were found to induce cell death in COS-1 cells, a non-cancerous kidney cell line.[3] Therefore, it is crucial to evaluate the cytotoxic profile of any new MMP-9 inhibitor in relevant non-cancerous cell lines.
Q3: What are the potential mechanisms leading to cytotoxicity of this compound in non-cancerous cells?
A3: The cytotoxic effects of an MMP-9 inhibitor in non-cancerous cells could be due to several factors:
-
Off-target effects: The inhibitor may be binding to and inhibiting other essential cellular proteins besides MMP-9.
-
Mitochondrial toxicity: The compound could be interfering with mitochondrial function, leading to apoptosis.
-
Induction of apoptosis through other pathways: Some MMP inhibitors have been shown to enhance apoptosis induced by other agents, and this effect might not be strictly limited to cancer cells.[4]
-
Disruption of essential cellular processes: Inhibition of MMP-9 or other off-target proteins might interfere with vital cellular functions in normal cells, such as cell adhesion, migration, and signaling, leading to cell death.
Troubleshooting Guide: this compound Induced Cytotoxicity
This guide provides a structured approach to troubleshooting unexpected cytotoxicity observed with this compound in non-cancerous cell lines.
Experimental Workflow for Troubleshooting Cytotoxicity
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. Small Molecule Anti-Cancer Compounds Selectively Target the Hemopexin Domain of Matrix Metalloproteinase-9 (MMP-9) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An MMP-2/MMP-9 inhibitor, 5a, enhances apoptosis induced by ligands of the TNF receptor superfamily in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp-9-IN-5 inconsistent results in cell migration assay
Welcome to the technical support center for MMP-9-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered when using this compound in cell migration assays.
Troubleshooting Guides & FAQs
This section addresses specific issues that may lead to inconsistent results in your cell migration experiments.
Question: We are observing high variability in the inhibition of cell migration with this compound between experiments. What are the potential causes?
Answer: High variability in cell migration inhibition can stem from several factors related to both the inhibitor and the assay setup. Here are the key aspects to investigate:
-
Inhibitor Preparation and Storage:
-
Solubility: this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final working concentrations.[1] Incomplete dissolution will lead to inaccurate dosing.
-
Stock Concentration and Aliquoting: Prepare a high-concentration stock solution, and create single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered migratory capacity.[2]
-
Cell Health and Viability: Ensure your cells are healthy and have high viability before starting the assay. Stressed or unhealthy cells will migrate poorly and inconsistently.
-
Serum Starvation: If using a chemoattractant, serum-starving the cells for 12-24 hours prior to the assay can synchronize them and increase their migratory response to the chemoattractant, potentially reducing variability.[2][3]
-
-
Assay-Specific Parameters (Transwell/Boyden Chamber Assay):
-
Cell Seeding Density: The number of cells seeded into the upper chamber is critical. Too few cells can lead to inconsistent counts, while too many can oversaturate the membrane pores.[3][4] It is crucial to optimize the seeding density for your specific cell line.
-
Chemoattractant Concentration: The concentration of the chemoattractant (e.g., FBS, specific growth factors) in the lower chamber needs to be optimized.[3][4]
-
Incubation Time: The optimal incubation time can vary significantly between cell types. A time course experiment is recommended to determine the point of maximal migration without oversaturation.[3][4]
-
Question: The inhibitory effect of this compound on cell migration is less than expected based on its reported IC50 value. Why might this be?
Answer: Several factors can contribute to a lower-than-expected inhibitory effect:
-
Off-Target Effects and Dual Inhibition: this compound is a potent inhibitor of both MMP-9 (IC50: 4.49 nM) and AKT (IC50: 1.34 nM).[5] The PI3K/Akt signaling pathway is also involved in cell migration.[6] Depending on the specific signaling dependencies of your cell line, the observed effect on migration might be a composite of inhibiting both pathways, which could lead to complex dose-responses.
-
MMP-9 Expression and Activation:
-
Basal MMP-9 Levels: The cell line you are using may have low endogenous expression or secretion of MMP-9, in which case inhibiting it will have a minimal effect on migration. Confirm MMP-9 expression and activity in your cell model using techniques like gelatin zymography or western blotting.
-
Pro-Enzyme Activation: MMP-9 is secreted as an inactive pro-enzyme and requires activation.[7] If the experimental conditions do not sufficiently activate pro-MMP-9, the inhibitor will have no active enzyme to target.
-
-
Redundant Pathways: Cell migration is a complex process regulated by multiple signaling pathways.[6][8] It's possible that in your specific cell model, other proteases or signaling pathways can compensate for the inhibition of MMP-9, leading to a less pronounced phenotype.
-
Inhibitor Bioavailability in the Assay: The inhibitor may bind to proteins in the serum of the cell culture medium, reducing its effective concentration. Consider reducing the serum concentration if it does not compromise cell viability.
Question: We are seeing significant cytotoxicity at concentrations where we expect to see inhibition of migration. How can we address this?
Answer: It is crucial to dissociate the anti-migratory effects from cytotoxic effects. This compound has been shown to induce cytotoxicity and apoptosis in various cell lines at nanomolar concentrations.[5]
-
Determine the Cytotoxic Threshold: Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) with this compound on your specific cell line using the same incubation time as your migration assay. This will establish the concentration range where the compound is not cytotoxic.
-
Work Below the Cytotoxic Concentration: For your migration assays, use concentrations of this compound that are below the determined cytotoxic threshold.
-
Shorten Incubation Time: If possible, shorten the duration of your migration assay to minimize long-term cytotoxic effects while still allowing for measurable migration.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| MMP-9 | 4.49 | - | Enzymatic Assay | [5] |
| AKT | 1.34 | - | Kinase Assay | [5] |
| Cytotoxicity | 3.1 | HepG-2 | Cytotoxicity Assay | [5] |
| Cytotoxicity | 5.5 | NFS-60 | Cytotoxicity Assay | [5] |
| Cytotoxicity | 6.9 | MCF-7 | Cytotoxicity Assay | [5] |
| Cytotoxicity | 35.1 | Wi-38 | Cytotoxicity Assay | [5] |
| Apoptosis Induction | 3.1 | HepG-2 | Apoptosis Assay | [5] |
| Apoptosis Induction | 5.5 | NFS-60 | Apoptosis Assay | [5] |
| Apoptosis Induction | 6.9 | MCF-7 | Apoptosis Assay | [5] |
| Migration Inhibition | 3.1 | HepG-2 | Cell Migration Assay | [5] |
Experimental Protocols
Detailed Protocol for a Transwell Cell Migration Assay
This protocol provides a general framework for assessing the effect of this compound on cell migration. Optimization of cell number, inhibitor concentration, and incubation time is essential for each cell line.
-
Cell Preparation: a. Culture cells to 70-80% confluency. b. The day before the assay, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. c. On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution to minimize damage to cell surface receptors. d. Wash the cells with serum-free medium and resuspend them in the same medium at the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL). Perform a cell count and viability assessment (e.g., trypan blue exclusion).
-
Assay Setup: a. Rehydrate the transwell inserts (e.g., 8 µm pore size for most cancer cells) by adding warm, serum-free medium to the inside of the insert and the bottom of the well. Incubate for at least 30 minutes at 37°C. b. Prepare the chemoattractant solution by adding FBS or a specific growth factor to serum-free medium in the lower chamber of the transwell plate (e.g., 10% FBS). c. Prepare the cell suspension with different concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.[9] d. Remove the rehydration medium and add the chemoattractant solution to the lower wells. e. Add the cell suspension containing the inhibitor (or vehicle) to the upper chamber of the transwell inserts.
-
Incubation: a. Place the plate in a 37°C, 5% CO2 incubator for a predetermined time (e.g., 6-48 hours, depending on the cell type's migratory speed).
-
Quantification of Migrated Cells: a. After incubation, carefully remove the transwell inserts from the wells. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane with a fixative solution (e.g., 4% paraformaldehyde or methanol) for 15-20 minutes. d. Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet in 2% ethanol) for 10-15 minutes. e. Gently wash the inserts in water to remove excess stain and allow them to air dry. f. Image multiple fields of view for each membrane using a microscope and count the number of migrated cells. g. Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Data Analysis: a. Calculate the average number of migrated cells per field for each condition. b. Normalize the data to the vehicle control to determine the percent inhibition of migration for each concentration of this compound.
Visualizations
Caption: Troubleshooting workflow for inconsistent cell migration assay results with this compound.
Caption: Simplified signaling pathway of MMP-9 in cell migration and points of inhibition by this compound.
References
- 1. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. corning.com [corning.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. MMP9 - Wikipedia [en.wikipedia.org]
- 8. Transforming growth factor-β1 induces matrix metalloproteinase-9 and cell migration in astrocytes: roles of ROS-dependent ERK- and JNK-NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mmp-9-IN-5 degradation in cell culture media
Welcome to the technical support center for Mmp-9-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments, with a specific focus on the degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for seeing reduced or no activity of this compound in my cell-based assays?
A1: Reduced or absent activity of a small molecule inhibitor like this compound in cell-based assays can stem from several factors beyond target engagement. Key considerations include:
-
Compound Stability: The inhibitor may be degrading in the cell culture medium over the time course of your experiment.[1][2]
-
Solubility Issues: Poor solubility in aqueous media can lead to precipitation of the compound, reducing its effective concentration.[1][2]
-
Cellular Permeability: The inhibitor may not be effectively crossing the cell membrane to reach its intracellular target.[3][4]
-
Nonspecific Binding: The compound can bind to serum proteins in the culture medium, the plastic of the culture plate, or the extracellular matrix, lowering the free concentration available to interact with the cells.[3]
-
Efflux Pumps: Cells may actively transport the inhibitor out, preventing it from reaching a sufficient intracellular concentration.[5][6]
-
Incorrect Working Concentration: The concentration used might be too low to elicit a response, often needing to be significantly higher than the biochemical IC50.[1][7]
Q2: How can I prepare the stock solution for this compound to ensure its stability and solubility?
A2: For many small molecule inhibitors, including those targeting MMPs, it is recommended to dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[8] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[9] When preparing your working solution, dilute the DMSO stock directly into the cell culture medium.[8] It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
Q3: What factors in the cell culture medium can contribute to the degradation of this compound?
A3: Several components and conditions of the cell culture environment can affect the stability of a small molecule inhibitor:
-
Enzymatic Degradation: Serum in the culture medium contains various enzymes, such as proteases and esterases, that can metabolize the inhibitor.[10]
-
pH Instability: The pH of the culture medium can change over time due to cellular metabolism. Some compounds are unstable at particular pH values.[1]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[10]
-
Reactive Components: Some media components can be reactive and may directly degrade the inhibitor.
-
Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to light.
Q4: How do I determine the optimal working concentration for this compound in my cell-based assay?
A4: The optimal working concentration should be determined empirically for each cell line and assay. A good starting point for cell-based assays is often 100 times the in vitro IC50 or Ki value of the inhibitor.[8] It is recommended to perform a dose-response experiment covering a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the EC50 (half-maximal effective concentration) in your specific cellular model.[7] Concentrations exceeding 10 µM may be more likely to cause off-target effects.[1][7]
Troubleshooting Guide: this compound Degradation
This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound in your cell culture experiments.
Step 1: Assess the Stability of this compound in Cell Culture Medium
The first step is to determine if the inhibitor is degrading in your experimental conditions. This can be achieved by incubating this compound in the cell culture medium over time and measuring its concentration.
Experimental Protocol: Stability Assessment of this compound
-
Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare your complete cell culture medium (including serum and any other supplements).
-
-
Incubation:
-
Spike the complete cell culture medium with this compound to your final working concentration.
-
Also, prepare a control sample of this compound in a stable solvent like acetonitrile or DMSO at the same concentration.
-
Incubate the medium containing the inhibitor at 37°C in a CO2 incubator.
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The time points should reflect the duration of your cell-based assay.[2]
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw the samples and process them for analysis. This may involve protein precipitation (e.g., with cold acetonitrile) to remove serum proteins.
-
Analyze the concentration of the parent this compound compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] These techniques are sensitive enough to detect small amounts of the compound and its potential degradation products.[2]
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t½) of the compound in the cell culture medium.
-
Data Presentation: this compound Stability in Cell Culture Medium
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | [Initial Concentration] | 100 |
| 2 | [Concentration at 2h] | [Calculated %] |
| 4 | [Concentration at 4h] | [Calculated %] |
| 8 | [Concentration at 8h] | [Calculated %] |
| 12 | [Concentration at 12h] | [Calculated %] |
| 24 | [Concentration at 24h] | [Calculated %] |
| 48 | [Concentration at 48h] | [Calculated %] |
| 72 | [Concentration at 72h] | [Calculated %] |
Step 2: Troubleshooting Decision Tree
Based on the results from the stability assessment, use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting decision tree for this compound degradation.
Step 3: Mitigation Strategies for Degradation
If you have confirmed that this compound is degrading in your cell culture medium, consider the following strategies:
-
Replenish the Inhibitor: For long-term experiments, consider replacing the medium with freshly prepared medium containing the inhibitor at regular intervals (e.g., every 24 hours).
-
Reduce Serum Concentration: If the degradation is suspected to be enzymatic, reducing the percentage of serum in your culture medium may help. However, be mindful of the potential impact on cell health and growth.
-
Use Serum-Free Medium: If your cell line can be maintained in serum-free medium, this can be an effective way to eliminate serum-related degradation.
-
Use Heat-Inactivated Serum: Heat-inactivating the serum (typically by heating at 56°C for 30 minutes) can denature some of the enzymes responsible for compound degradation.
Visualizations
MMP-9 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving MMP-9.
Caption: Simplified MMP-9 signaling pathway and the point of inhibition.
Experimental Workflow for Stability Assessment
The diagram below outlines the key steps in assessing the stability of this compound in cell culture media.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-Molecule Inhibitors: Disrupting enzyme fluidity | eLife [elifesciences.org]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
preventing Mmp-9-IN-5 precipitation in stock solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Mmp-9-IN-5. Our goal is to help you overcome common challenges, such as precipitation in stock solutions, to ensure the success of your experiments.
Troubleshooting Guide: this compound Precipitation in Stock Solutions
Encountering precipitation with this compound stock solutions can be a frustrating experience. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: A precipitate is observed in the this compound stock solution.
Initial Assessment:
-
Visual Inspection: Characterize the precipitate. Is it crystalline or amorphous? Does it reappear after dissolution?
-
Solvent Check: Confirm the solvent used to prepare the stock solution.
-
Concentration Review: Verify the calculated concentration of the stock solution.
-
Storage Conditions: Note the storage temperature and any recent temperature fluctuations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on data from similar MMP inhibitors, 100% DMSO is the recommended solvent for preparing initial high-concentration stock solutions.[1][2][3][4][5][6] For some applications, other organic solvents like ethanol or DMF may be used, but solubility should be confirmed.[7] It is crucial to avoid using aqueous buffers to prepare high-concentration stock solutions, as MMP inhibitors often have poor aqueous solubility.[1]
Q2: What is a safe concentration for a this compound stock solution in DMSO?
A2: A common starting concentration for stock solutions of small molecule inhibitors is 10 mM in DMSO.[1] If you observe precipitation at this concentration, you may need to prepare a more dilute stock, such as 5 mM or 1 mM.
Q3: My this compound precipitated after I diluted my DMSO stock in an aqueous buffer for my experiment. What should I do?
A3: This is a common issue due to the lower solubility of many inhibitors in aqueous solutions.[1] Here are some steps to address this:
-
Increase the percentage of DMSO in your final working solution: However, be mindful that high concentrations of DMSO can affect cell viability and enzyme activity. It is generally recommended to keep the final DMSO concentration at or below 0.5%.[1]
-
Prepare an intermediate dilution: Before the final dilution in your aqueous buffer, create an intermediate dilution of your stock in a solution containing a higher percentage of DMSO (e.g., 10% DMSO in buffer).[1]
-
Use a surfactant: In some cases, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to the final buffer can help maintain solubility. The compatibility of surfactants with your specific assay should be verified.
Q4: How should I store my this compound stock solution to prevent precipitation and degradation?
A4: To ensure the stability and prevent precipitation of your this compound stock solution, follow these storage guidelines:
-
Aliquot: After preparation, divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[3][6][7]
-
Storage Temperature: For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[3][6][7][8]
-
Protection from Light: Store the aliquots in light-protected tubes.
Q5: The solid this compound is difficult to dissolve in DMSO. What can I do?
A5: If you are having trouble dissolving this compound, you can try the following:
-
Vortexing: Ensure the solution is thoroughly mixed by vortexing.
-
Gentle Warming: Warm the solution in a water bath at a temperature up to 37°C.[6][7]
-
Sonication: Use an ultrasonic bath to aid in dissolution.[6][7]
Data Presentation
Table 1: Solubility of Structurally Similar MMP Inhibitors in Various Solvents
| Compound | DMSO | Ethanol | DMF | Ethanol:PBS (pH 7.2) (1:8) |
| MMP-9 Inhibitor I | 25 mg/mL | 33 mg/mL | 20 mg/mL | 0.11 mg/mL |
| MMP-2/MMP-9 Inhibitor V | 200 mg/mL | - | - | - |
| MMP-9/10-IN-2 | 50 mg/mL | - | - | - |
Data is compiled from publicly available information on similar compounds and should be used as a guideline.[5][6][7] It is always recommended to perform a small-scale solubility test with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mM * Molecular Weight (g/mol) * Volume (L) * 1000
-
Always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis.
-
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
Dissolve the compound:
-
Aliquot and Store:
Experimental Workflow for Stock Solution Preparation:
Caption: Protocol for preparing this compound stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. MMP-9-IN-6 Supplier | CAS 2241964-36-1 | AOBIOUS [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MMP-2/MMP-9 Inhibitor V - CAS 869577-53-7 - Calbiochem | 869577-53-7 [m.chemicalbook.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. MMP-2/MMP-9 Inhibitor III|244082-19-7|MSDS [dcchemicals.com]
Technical Support Center: MMP-9-IN-5 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for the MMP-9 inhibitor, MMP-9-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known IC50 values?
A1: this compound is a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9) with a reported IC50 of 4.49 nM. It has also been shown to inhibit AKT with an IC50 of 1.34 nM. Additionally, it exhibits cytotoxic effects in various cell lines.[1][2]
Q2: What is the mechanism of action for this compound?
A2: this compound is a non-hydroxamate inhibitor that is believed to form a hydrogen bond with the MMP-9 enzyme. Its inhibition of the PI3K/AKT signaling pathway and activation of caspase 3/7 contribute to its pro-apoptotic and anti-migration effects in cancer cells.[1]
Q3: What is a typical concentration range to use for generating a dose-response curve with this compound?
A3: Given its nanomolar IC50, a good starting point for a dose-response curve would be a serial dilution series that brackets the expected IC50 value. A suggested range could be from 0.1 nM to 1 µM. It is crucial to perform a pilot experiment with a broad concentration range to determine the optimal range for your specific experimental conditions.
Q4: What type of assay is recommended for determining the dose-response of this compound?
A4: A fluorometric inhibitor screening assay is a common and sensitive method. This assay typically utilizes a FRET-based MMP-9 substrate that, when cleaved by active MMP-9, releases a fluorescent group, allowing for the measurement of enzyme activity.
Q5: What are the critical controls to include in an this compound dose-response experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
No-Inhibitor Control (Vehicle Control): Contains the enzyme, substrate, and the same concentration of the inhibitor's solvent (e.g., DMSO) as the experimental wells. This represents 100% enzyme activity.
-
No-Enzyme Control: Contains the substrate and assay buffer but no MMP-9 enzyme. This is to determine the background fluorescence.
-
Positive Control Inhibitor: A well-characterized, broad-spectrum MMP inhibitor (e.g., Marimastat) can be used to confirm that the assay is sensitive to inhibition.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dose-response curves.
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Plate reader inconsistencies- Cell-based assay: Uneven cell seeding | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and after adding to wells.- Check the plate reader for proper calibration and settings.- For cell-based assays, ensure a single-cell suspension and even distribution when seeding. |
| No or very weak inhibition observed even at high concentrations of this compound | - Inactive inhibitor- Incorrect assay conditions- Problems with the MMP-9 enzyme | - Verify the integrity and proper storage of the this compound stock solution.- Ensure the assay buffer pH and composition are optimal for MMP-9 activity.- Confirm the activity of the MMP-9 enzyme using a positive control inhibitor. |
| Steep or "all-or-nothing" dose-response curve | - Inappropriate concentration range of the inhibitor | - Perform a wider range of serial dilutions to better define the transition zone of the curve. Consider using a logarithmic dilution series. |
| Inconsistent IC50 values across experiments | - Variation in reagent concentrations- Differences in incubation times or temperatures- Cell-based assay: Variation in cell passage number or health | - Prepare fresh reagents for each experiment and use consistent concentrations.- Strictly adhere to the same incubation times and temperatures.- Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. |
| High background fluorescence | - Contaminated reagents or plates- Autofluorescence of the inhibitor or other compounds | - Use fresh, high-quality reagents and sterile plates.- Run a control with the inhibitor alone (no enzyme or substrate) to check for autofluorescence and subtract this value from the experimental wells. |
Data Presentation
This compound Activity Profile
| Target | IC50 | Cell Line | Effect |
| MMP-9 | 4.49 nM | N/A (Enzymatic Assay) | Inhibition of enzymatic activity[1] |
| AKT | 1.34 nM | N/A (Enzymatic Assay) | Inhibition of kinase activity[1] |
| Wi-38 | 35.1 nM | Wi-38 | Cytotoxicity[1] |
| MCF-7 | 6.9 nM | MCF-7 | Cytotoxicity, Apoptosis Induction, Caspase 3/7 Activation[1] |
| NFS-60 | 5.5 nM | NFS-60 | Cytotoxicity, Apoptosis Induction, Caspase 3/7 Activation[1] |
| HepG-2 | 3.1 nM | HepG-2 | Cytotoxicity, Apoptosis Induction, Caspase 3/7 Activation, Inhibition of Cell Migration[1] |
Experimental Protocols
Protocol: Fluorometric MMP-9 Inhibition Assay for Dose-Response Curve Generation
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
MMP-9 Enzyme: Reconstitute and dilute active human MMP-9 enzyme to the desired final concentration in cold assay buffer. Keep on ice.
-
MMP-9 Substrate: Prepare a stock solution of a fluorogenic MMP-9 substrate (e.g., a FRET-based peptide) in an appropriate solvent (e.g., DMSO).
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve.
2. Assay Procedure:
-
Plate Setup: In a 96-well black microplate, add assay buffer to all wells.
-
Add Inhibitor: Add the serially diluted this compound or vehicle (for the no-inhibitor control) to the appropriate wells.
-
Add Enzyme: Add the diluted MMP-9 enzyme to all wells except the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MMP-9 substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
3. Data Analysis:
-
Calculate Reaction Velocity: Determine the rate of substrate cleavage (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize Data: Normalize the reaction velocities by expressing them as a percentage of the no-inhibitor control (100% activity).
-
Plot Dose-Response Curve: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
Mandatory Visualizations
Caption: Simplified MMP-9 signaling pathway.
References
Technical Support Center: Interpreting MMP-9-IN-5 Western Blot Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MMP-9-IN-5 in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9) with an IC50 value of 4.49 nM.[1][2] It functions by forming a hydrogen bond with the MMP-9 enzyme.[1][2] Notably, this compound also exhibits strong inhibitory activity against AKT (Protein Kinase B) with an IC50 of 1.34 nM.[1][2] This dual-inhibitory function means it can simultaneously impact extracellular matrix degradation and the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, this compound has been shown to induce cytotoxicity and apoptosis in various cancer cell lines.[1][2]
Q2: What are the expected bands for MMP-9 in a Western blot?
A2: When probing for MMP-9, you can typically expect to see the following bands:
-
Pro-MMP-9 (Zymogen): ~92 kDa. This is the inactive precursor form of the enzyme.[3][4]
-
Active MMP-9: ~82-84 kDa. This is the proteolytically cleaved, active form of the enzyme.[3][4]
-
MMP-9/TIMP-1 Complex: ~130 kDa. This band may be observed and represents the complex of MMP-9 with its endogenous inhibitor, Tissue Inhibitor of Metalloproteinases-1.
-
Other Cleavage Products: Depending on the cellular context and activation state, other smaller fragments of MMP-9 might be detected.
Q3: How should I prepare a stock solution of this compound?
Q4: What concentration of this compound should I use to treat my cells for Western blot analysis?
A4: The optimal concentration of this compound will depend on the cell line and the specific experimental goals. Based on its potent IC50 values, a good starting point for cell treatment is in the low nanomolar range. For example, cytotoxicity has been observed in the 3.1 nM to 35.1 nM range for various cell lines.[1] It is advisable to perform a dose-response experiment, starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 100 nM or 1 µM) to determine the optimal concentration for observing the desired effects on MMP-9 and p-Akt levels in your specific system.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MMP-9 | 4.49 |
| AKT | 1.34 |
Data sourced from MedchemExpress.[1][2]
Table 2: Cytotoxicity of this compound in Various Cell Lines (72h treatment)
| Cell Line | IC50 (nM) |
| Wi-38 | 35.1 |
| MCF-7 | 6.9 |
| NFS-60 | 5.5 |
| HepG-2 | 3.1 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Detailed Methodology: Western Blotting for MMP-9 and p-Akt after this compound Treatment
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and total protein load may be necessary for your specific experimental setup.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest. b. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). It is recommended to perform a dose-response and a time-course experiment to determine optimal conditions. c. Incubate the cells for the desired period (e.g., 6, 12, 24 hours).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of total protein per lane by boiling in Laemmli sample buffer for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-MMP-9, anti-p-Akt, anti-total-Akt, and a loading control like anti-β-actin or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
6. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the target protein band to the corresponding loading control band. For p-Akt, normalize to the total Akt band.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Weak MMP-9 Signal | Low MMP-9 expression in your cell line. | - Use a positive control cell line known to express MMP-9. - Stimulate MMP-9 expression with agents like PMA, TPA, or LPS before inhibitor treatment. - Since MMP-9 is a secreted protein, you may need to analyze the cell culture medium in addition to the cell lysate. Concentrate the medium if necessary. |
| Protein degradation. | - Ensure that protease and phosphatase inhibitors are always included in your lysis buffer. - Keep samples on ice or at 4°C throughout the procedure. | |
| Unexpected Bands or Smear | Protein degradation. | - Use fresh lysates and ensure adequate protease inhibitors. |
| Non-specific antibody binding. | - Optimize the primary and secondary antibody concentrations. - Increase the number and duration of wash steps. - Try a different blocking buffer (e.g., switch from milk to BSA). | |
| Decrease in p-Akt Signal in Control Lane | High concentration of DMSO vehicle. | - Ensure the final DMSO concentration in the culture medium is low (<0.5%). Run a vehicle-only control to assess the effect of DMSO on your cells.[6][7] |
| No change in MMP-9 levels, but a decrease in p-Akt is observed. | This compound is more potent against AKT. | - This is an expected result given the lower IC50 for AKT. The inhibitor is likely affecting the PI3K/Akt pathway more potently than MMP-9 at the tested concentration. |
| You are probing for total MMP-9, not its activity. | - A Western blot for total MMP-9 will show the protein level, not its enzymatic activity. This compound inhibits the activity of the enzyme. To assess activity, consider a zymography assay. | |
| High Background | Insufficient blocking. | - Increase the blocking time to 2 hours or overnight at 4°C. |
| Antibody concentration is too high. | - Titrate your primary and secondary antibodies to determine the optimal dilution. | |
| Insufficient washing. | - Increase the number and duration of washes with TBST. |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Dual inhibitory action of this compound on the PI3K/Akt signaling pathway and secreted MMP-9.
Caption: A generalized workflow for Western blot analysis after cell treatment with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recruitment of Matrix Metalloproteinase-9 (MMP-9) to the Fibroblast Cell Surface by Lysyl Hydroxylase 3 (LH3) Triggers Transforming Growth Factor-β (TGF-β) Activation and Fibroblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-9 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide attenuates TNF-α-induced production of MMP-9 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of matrix metalloproteinase-9 secretion by dimethyl sulfoxide and cyclic adenosine monophosphate in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp-9-IN-5 impact on cell viability assays
Welcome to the technical support center for MMP-9-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to support your research.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide provides solutions to potential issues you may face when assessing the impact of this compound on cell viability.
| Problem | Potential Cause | Suggested Solution |
| No significant decrease in cell viability observed | 1. Suboptimal concentration of this compound: The concentration used may be too low to elicit a cytotoxic effect in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to micromolar, to determine the optimal inhibitory concentration for your cells. |
| 2. Short incubation time: The duration of treatment may not be sufficient for the inhibitor to induce apoptosis. | Increase the incubation time with this compound. A 72-hour incubation has been shown to be effective in several cell lines.[1] | |
| 3. Cell line resistance: The chosen cell line may have intrinsic resistance mechanisms to MMP-9 inhibition or apoptosis. | Consider using a different cell line that is known to be sensitive to MMP-9 inhibition. Additionally, investigate the expression levels of MMP-9 and AKT in your cell line. | |
| 4. Inactive compound: The this compound may have degraded due to improper storage or handling. | Ensure the compound is stored correctly as per the manufacturer's instructions. Use a fresh stock of the inhibitor for your experiments. | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate can lead to variable results. | Ensure thorough mixing of the cell suspension before and during plating. Pay attention to pipetting technique to dispense equal volumes of cell suspension into each well. |
| 2. Edge effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| 3. Incomplete dissolution of formazan crystals (MTT assay): If using an MTT assay, incomplete solubilization of the formazan product will lead to inaccurate absorbance readings. | Ensure complete dissolution by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Consider switching to a water-soluble formazan assay like XTT or CCK-8. | |
| Observed cytotoxicity is much higher than expected based on IC50 values | 1. Off-target effects: this compound is also a potent inhibitor of AKT (IC50: 1.34 nM). The observed cytotoxicity may be a result of combined MMP-9 and AKT inhibition.[1] | To distinguish between on-target and off-target effects, consider using a structurally different MMP-9 inhibitor or an AKT-specific inhibitor as a control. |
| 2. Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the dual inhibition of MMP-9 and AKT. | Review the literature for the known sensitivities of your cell line to inhibitors of these pathways. | |
| Results are not reproducible | 1. Variation in experimental conditions: Minor differences in cell passage number, confluency, media composition, or incubator conditions can affect results. | Standardize all experimental parameters as much as possible. Keep detailed records of all experimental conditions for each experiment. |
| 2. Contamination: Mycoplasma or bacterial contamination can significantly impact cell health and response to treatment. | Regularly test your cell cultures for contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in reducing cell viability?
A1: this compound reduces cell viability primarily by inducing apoptosis.[1] It is a dual inhibitor, targeting both Matrix Metalloproteinase-9 (MMP-9) with an IC50 of 4.49 nM and AKT with an IC50 of 1.34 nM.[1] The inhibition of these pathways disrupts key cellular processes, including cell survival and migration, leading to programmed cell death. This is further evidenced by the activation of caspases 3/7 in treated cells.[1]
Q2: What are the reported cytotoxic concentrations of this compound?
A2: The cytotoxic effects of this compound have been observed in various cell lines after 72 hours of treatment. The IC50 values for cytotoxicity are as follows:
| Cell Line | IC50 (nM) |
| Wi-38 | 35.1 |
| MCF-7 (Human breast adenocarcinoma) | 6.9 |
| NFS-60 (Murine myeloid leukemia) | 5.5 |
| HepG2 (Human liver carcinoma) | 3.1 |
| Data from MedchemExpress[1] |
Q3: How should I prepare and store this compound?
A3: For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a stock solution, which is then stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound to study cell migration?
A4: Yes, this compound has been shown to inhibit cell migration. In HepG2 cells, treatment with 3.1 nM of this compound for 24 hours resulted in a 59.35% inhibition of cell migration.[1]
Experimental Protocols
Here are detailed protocols for commonly used cell viability assays when testing the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.
CCK-8 (Cell Counting Kit-8) Assay
This is a sensitive colorimetric assay that uses a highly water-soluble tetrazolium salt (WST-8).
Materials:
-
This compound
-
CCK-8 reagent
-
Cell culture medium
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density.
-
Treatment: Add various concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired duration.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Determine cell viability by comparing the absorbance of treated wells to the control wells.
Signaling Pathways and Visualizations
Understanding the underlying signaling pathways is crucial for interpreting your experimental results.
This compound Mechanism of Action
This compound exerts its cytotoxic effects through the dual inhibition of MMP-9 and AKT. The inhibition of MMP-9 can disrupt the degradation of the extracellular matrix, which is crucial for cell invasion and migration. The inhibition of the PI3K/AKT pathway, a key regulator of cell survival, promotes apoptosis. The combined effect leads to a significant reduction in cell viability.
Caption: Dual inhibition of MMP-9 and AKT by this compound leading to apoptosis.
Experimental Workflow for Cell Viability Assay
A typical workflow for assessing the impact of this compound on cell viability is outlined below.
References
Technical Support Center: In Vivo Studies with MMP-9 Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using MMP-9 inhibitors in in vivo experiments, with a focus on minimizing toxicity. As specific toxicity data for "Mmp-9-IN-5" is not publicly available, this document addresses general principles applicable to novel or poorly characterized MMP-9 inhibitors, using MMP-9-IN-1 as a reference where information is available.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of in vivo toxicity with MMP-9 inhibitors?
A1: Toxicity associated with MMP-9 inhibitors can arise from several factors:
-
On-target toxicity: Since MMP-9 is involved in normal physiological processes like wound healing and immune response, its inhibition can lead to adverse effects.[1]
-
Off-target toxicity: Many early-generation MMP inhibitors were not selective and inhibited other metalloproteinases, leading to side effects like musculoskeletal syndrome.[1][2] Highly selective inhibitors are designed to minimize this.
-
Compound-specific toxicity: The chemical properties of the inhibitor molecule itself, independent of its MMP-9 inhibitory activity, can cause toxicity.
-
Formulation/Vehicle toxicity: The solvents and excipients used to dissolve and administer the compound can have their own toxic effects, especially at high concentrations or with chronic dosing.
Q2: How can I proactively minimize toxicity before starting my in vivo experiment?
A2: A proactive approach is crucial for success:
-
Thorough Literature Review: Investigate the inhibitor's selectivity profile. An inhibitor highly specific for MMP-9 is less likely to cause off-target effects compared to broad-spectrum MMP inhibitors.[2]
-
In Vitro Cytotoxicity Testing: Before moving to animal models, assess the compound's cytotoxicity in relevant cell lines to determine a starting concentration range. Some inhibitors like MMP-9-IN-1 have been shown to have low cytotoxicity in vitro at effective concentrations.[3][4]
-
Formulation Development: The choice of vehicle is critical. Start with biocompatible vehicles and assess the solubility and stability of your inhibitor. A poorly soluble compound may precipitate in vivo, leading to localized toxicity and poor bioavailability.
Q3: What are the key considerations for selecting a vehicle for in vivo administration?
A3: Vehicle selection depends on the inhibitor's properties and the experimental design:
-
Solubility: The primary challenge is often the poor aqueous solubility of small molecule inhibitors. A suitable vehicle must fully dissolve the compound at the desired concentration.
-
Route of Administration: The vehicle must be appropriate for the chosen route (e.g., oral, intraperitoneal, intravenous). For instance, oil-based vehicles are common for oral gavage or subcutaneous injection but are unsuitable for intravenous administration.
-
Biocompatibility: The vehicle should be non-toxic and non-inflammatory at the administered volume. Common vehicles include saline, PBS, corn oil, and aqueous solutions with solubilizing agents like DMSO, PEG300, or Tween-80.[3][5] Always run a vehicle-only control group in your experiments.
Troubleshooting In Vivo Toxicity
This section addresses specific issues that may arise during your experiments.
Q: My animals are showing signs of distress (e.g., weight loss, lethargy, ruffled fur) shortly after administration. What should I do?
A: Acute toxicity can be alarming. Here’s a systematic approach to troubleshoot:
-
Assess the Severity: If signs are severe, euthanize the affected animals according to your institution's ethical guidelines. For mild to moderate signs, reduce the dose or frequency of administration for subsequent cohorts.
-
Is it the Compound or the Vehicle? Always include a control group that receives only the vehicle. If the vehicle control group also shows signs of toxicity, the issue lies with your formulation. You may need to use a different, more biocompatible vehicle or reduce the concentration of co-solvents like DMSO.
-
Consider a Dose-Response Study: You may be dosing at or above the Maximum Tolerated Dose (MTD). Conduct a dose-escalation study to identify the MTD for your specific inhibitor and animal model.
-
Check the Formulation: Ensure your compound is fully dissolved. Precipitated compound can cause irritation and inflammation, particularly with intraperitoneal injections. Visually inspect the formulation for any particulates before administration.
Q: I am not observing the expected therapeutic effect, and I'm concerned about increasing the dose due to potential toxicity. What are my options?
A: Lack of efficacy at a non-toxic dose is a common challenge. Consider these strategies:
-
Optimize the Formulation: Poor bioavailability is a frequent cause of low efficacy. Improving the formulation can enhance exposure without increasing the dose. Strategies include using nanoparticle suspensions or lipid-based formulations to improve absorption.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a basic PK study to measure the concentration of the inhibitor in the plasma over time. This will tell you if the compound is being absorbed and reaching levels sufficient to inhibit MMP-9.
-
Alternative Dosing Regimen: Instead of a single high dose, consider more frequent, lower doses to maintain a therapeutic concentration while minimizing peak-concentration-related toxicity (Cmax).
-
Confirm Target Engagement: Use pharmacodynamic (PD) markers to confirm that the inhibitor is reaching its target and inhibiting MMP-9 activity in the tissue of interest. This can be done post-mortem via zymography or immunohistochemistry for MMP-9 activity.
Data Presentation: Illustrative Tables
The following tables are templates to help structure your experimental data. The values provided are for illustrative purposes only.
Table 1: Example Formulation and Vehicle Toxicity Assessment
| Formulation ID | Compound Conc. (mg/mL) | Vehicle Composition | Animal Strain | Route | Max Tolerated Volume (mL/kg) | Observed Acute Toxicity (at Max Volume) |
| F1 | 10 | 10% DMSO, 90% Corn Oil | C57BL/6 | Oral Gavage | 10 | None |
| F2 | 5 | 10% DMSO, 40% PEG300, 50% PBS | C57BL/6 | IP Injection | 10 | Mild, transient lethargy |
| F3 | 2 | 5% DMSO, 95% Saline | C57BL/6 | IV Injection | 5 | Ruffled fur, resolved in 2h |
| F4 (Vehicle) | 0 | 10% DMSO, 40% PEG300, 50% PBS | C57BL/6 | IP Injection | 10 | None |
Table 2: Example Dose-Response and Toxicity Profile
| Dose Group (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Target Tissue MMP-9 Inhibition (%) |
| Vehicle Control | Daily for 14 days | +5.2 | None | 0 |
| 5 | Daily for 14 days | +4.8 | None | 35 |
| 10 | Daily for 14 days | +1.5 | Mild, transient lethargy post-dosing | 68 |
| 20 | Daily for 14 days | -8.7 | Significant lethargy, ruffled fur, hunched posture | 95 |
Experimental Protocols
Protocol 1: Preparation of a Common In Vivo Formulation
This protocol describes the preparation of a vehicle containing DMSO, PEG300, and PBS, suitable for intraperitoneal injections.[3]
-
Objective: To prepare a 10 mg/mL solution of an MMP-9 inhibitor.
-
Materials:
-
MMP-9 inhibitor powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of the MMP-9 inhibitor into a sterile vial. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Add 100 µL of DMSO to the vial (10% of the final volume).
-
Vortex or sonicate the mixture until the compound is completely dissolved. The solution should be clear.
-
Add 400 µL of PEG300 (40% of the final volume). Vortex to mix thoroughly.
-
Slowly add 500 µL of sterile PBS (50% of the final volume) while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of precipitates.
-
Prepare the formulation fresh before each use or assess its stability if stored.
-
Protocol 2: In Vivo Toxicity Monitoring
-
Objective: To monitor animals for signs of toxicity during an in vivo study.
-
Procedure:
-
Baseline Measurement: Before the first dose, record the body weight and general condition of each animal.
-
Daily Monitoring: At least once daily, perform the following checks:
-
Body Weight: Record the weight of each animal. A weight loss of more than 15-20% from baseline is a common endpoint.
-
Clinical Signs: Observe for signs of toxicity, including:
-
Appearance: Ruffled fur, hunched posture, pale or cyanotic mucous membranes.
-
Behavior: Lethargy, hyperactivity, social isolation, abnormal gait.
-
Gastrointestinal: Diarrhea, dehydration (skin tenting).
-
Respiratory: Labored breathing, nasal discharge.
-
-
-
Scoring System: Use a standardized clinical scoring sheet to ensure consistent and unbiased observation.
-
Endpoint Criteria: Clearly define humane endpoints in your animal protocol (e.g., >20% weight loss, inability to access food or water, severe lethargy).
-
Post-Mortem Analysis: At the end of the study, perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify any organ-specific toxicity.
-
Visualizations: Pathways and Workflows
Caption: MMP-9 signaling pathway and point of inhibition.
Caption: Workflow for an in vivo study with an MMP-9 inhibitor.
Caption: Troubleshooting logic for addressing in vivo toxicity.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Mmp-9-IN-5 and Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mmp-9-IN-5 in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of Matrix Metalloproteinase-9 (MMP-9). It functions by forming hydrogen bonds with the MMP-9 enzyme, thereby blocking its catalytic activity. MMP-9 is a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix proteins and is implicated in various pathological conditions, including cancer and inflammation. This compound has an IC50 value of 4.49 nM for MMP-9. It has also been shown to inhibit AKT activity with an IC50 of 1.34 nM and can induce cell cytotoxicity and apoptosis in various cancer cell lines.
Q2: What type of fluorescent assays are commonly used to measure MMP-9 activity?
The most common type of fluorescent assay for measuring MMP-9 activity is a Förster Resonance Energy Transfer (FRET)-based assay. These assays utilize a peptide substrate that contains a fluorophore and a quencher molecule in close proximity. When the peptide is intact, the quencher dampens the fluorescence of the fluorophore. Upon cleavage of the peptide by active MMP-9, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured. A commonly used fluorophore in these assays is 5-carboxyfluorescein (5-FAM).
Q3: Can this compound interfere with my fluorescent assay?
Yes, it is possible for this compound to interfere with fluorescent assays. The interference can manifest in two primary ways:
-
Autofluorescence: this compound contains a substituted N-acetyl-L-tryptophanamide moiety. Tryptophan and its derivatives are known to be intrinsically fluorescent. This autofluorescence could potentially overlap with the emission spectrum of the fluorophore in your assay (e.g., 5-FAM), leading to a high background signal and inaccurate readings.
-
Fluorescence Quenching: The chemical structure of this compound might also lead to quenching of the fluorophore's signal through various mechanisms, which could result in an underestimation of MMP-9 activity or an overestimation of the inhibitor's potency.
It is crucial to perform appropriate control experiments to determine if this compound interferes with your specific assay system.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in fluorescent MMP-9 assays.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in wells containing this compound but no enzyme. | Autofluorescence of this compound: The inhibitor itself may be fluorescent at the excitation and emission wavelengths of your assay. | 1. Measure the fluorescence of this compound alone: Prepare a dilution series of this compound in the assay buffer and measure the fluorescence at the same settings used for the assay. 2. Subtract the background: If autofluorescence is observed, subtract the fluorescence intensity of the corresponding this compound concentration from all experimental readings. 3. Use a different fluorophore: If the autofluorescence is significant and overlaps with your current fluorophore, consider using an assay kit with a different fluorophore that has excitation and emission wavelengths outside the interference range of this compound. |
| Lower than expected fluorescence signal in the presence of this compound, even at low concentrations. | Quenching of the fluorophore by this compound: The inhibitor may be absorbing the excitation light or quenching the emitted fluorescence of the assay's fluorophore. | 1. Perform a quenching control experiment: Incubate a pre-cleaved fluorescent substrate with a dilution series of this compound and measure the fluorescence. A decrease in fluorescence with increasing inhibitor concentration indicates quenching. 2. Adjust inhibitor concentration: If quenching is observed, use the lowest effective concentration of this compound in your experiments. 3. Change the assay format: Consider using a different type of assay that is less susceptible to compound interference, such as a non-fluorescent-based assay. |
| Inconsistent or non-reproducible IC50 values for this compound. | Compound precipitation: this compound may not be fully soluble at the tested concentrations in the assay buffer. | 1. Check the solubility of this compound: Visually inspect the wells for any signs of precipitation. 2. Use a suitable solvent: Ensure that the stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in the assay is low and consistent across all wells. 3. Test a lower concentration range: If solubility is an issue, perform the assay using a lower concentration range of the inhibitor. |
| No inhibition observed, or very high IC50 value. | Inactive this compound: The inhibitor may have degraded. Inactive MMP-9 enzyme: The enzyme may not be active. | 1. Check the storage of this compound: Ensure the compound has been stored correctly according to the manufacturer's instructions. 2. Verify enzyme activity: Run a positive control with a known MMP-9 inhibitor to confirm the activity of the enzyme and the assay setup. 3. Confirm this compound activity: If possible, test the inhibitor in an orthogonal (different type of) assay to confirm its activity. |
Experimental Protocols
Key Experiment: Determining this compound Interference with a FRET-based MMP-9 Assay
Objective: To assess whether this compound exhibits autofluorescence or causes quenching in a typical FRET-based MMP-9 assay.
Materials:
-
This compound
-
MMP-9 FRET-based assay kit (e.g., using a 5-FAM-labeled peptide substrate)
-
Recombinant active MMP-9 enzyme
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a dilution series of this compound in assay buffer, covering the concentration range to be used in the inhibition assay.
-
Prepare the fluorescent substrate and active MMP-9 enzyme according to the assay kit protocol.
-
-
Autofluorescence Measurement:
-
To a set of wells in the 96-well plate, add the dilution series of this compound.
-
Add assay buffer to bring the final volume to the desired assay volume.
-
Incubate the plate under the same conditions as the main assay (e.g., temperature and time).
-
Measure the fluorescence at the excitation and emission wavelengths specified for the assay's fluorophore.
-
-
Quenching Measurement:
-
Prepare a solution of the fluorescent substrate that has been completely cleaved by MMP-9. This can be achieved by incubating the substrate with a high concentration of the enzyme for a sufficient amount of time and confirming complete cleavage by a stable, maximum fluorescence signal.
-
To a set of wells, add the pre-cleaved substrate.
-
Add the dilution series of this compound to these wells.
-
Incubate and measure the fluorescence as described above.
-
-
Data Analysis:
-
Autofluorescence: Plot the fluorescence intensity against the concentration of this compound. If a significant increase in fluorescence is observed with increasing concentration, this indicates autofluorescence.
-
Quenching: Plot the fluorescence intensity of the pre-cleaved substrate against the concentration of this compound. A decrease in fluorescence with increasing concentration indicates quenching.
-
Visualizations
Caption: Experimental workflow for assessing this compound interference.
Validation & Comparative
Validating MMP-9 Inhibition: A Comparative Guide to Zymography Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the efficacy of MMP-9 inhibitors, with a focus on gelatin zymography. We will use a hypothetical selective inhibitor, "Mmp-9-IN-5," as a primary example and compare its potential performance against other matrix metalloproteinase (MMP) inhibitors. This guide includes detailed experimental protocols, data presentation tables, and workflow diagrams to support your research and development efforts in targeting MMP-9.
Introduction to MMP-9 and Zymography
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, particularly type IV collagen, a major component of basement membranes[1][2]. Elevated MMP-9 expression and activity are associated with numerous pathological conditions, including tumor invasion, metastasis, and inflammation[2][3][4]. Consequently, the development of specific MMP-9 inhibitors is a significant area of therapeutic research[3][4].
Gelatin zymography is a widely used and sensitive technique for the detection of gelatinolytic MMPs, primarily MMP-2 and MMP-9[5][6][7]. This method involves sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) where gelatin is co-polymerized in the gel[2]. Samples are prepared under non-reducing conditions to preserve the protein's tertiary structure as much as possible[8]. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to digest the gelatin. Subsequent staining with Coomassie Blue reveals areas of enzymatic activity as clear bands against a dark blue background where the gelatin has been degraded[5]. This technique allows for the detection of both the inactive pro-enzyme (pro-MMP-9, ~92 kDa) and the active form (active MMP-9, ~82 kDa)[9][10].
Comparative Analysis of MMP-9 Inhibitors
The validation of a novel inhibitor like this compound requires a direct comparison with established or alternative inhibitors to ascertain its specificity and efficacy. For this guide, we will compare the hypothetical results of this compound with a broad-spectrum MMP inhibitor and a negative control.
Data Presentation: Quantitative Zymography Analysis
The following table summarizes hypothetical data from a gelatin zymography experiment designed to test the inhibitory activity of this compound. The data is presented as the relative intensity of the active MMP-9 band, quantified by densitometry[8].
| Treatment Group | Concentration (µM) | Active MMP-9 Band Intensity (Arbitrary Units) | % Inhibition of MMP-9 Activity |
| Vehicle Control | - | 1000 ± 50 | 0% |
| This compound | 1 | 550 ± 30 | 45% |
| 10 | 120 ± 25 | 88% | |
| 50 | 30 ± 15 | 97% | |
| Broad-Spectrum MMP Inhibitor (e.g., Batimastat) | 1 | 600 ± 40 | 40% |
| 10 | 150 ± 35 | 85% | |
| 50 | 45 ± 20 | 95.5% | |
| Negative Control (Inactive Compound) | 50 | 980 ± 60 | 2% |
Experimental Protocols
A detailed protocol for gelatin zymography to assess the efficacy of MMP-9 inhibitors is provided below. This protocol is adapted from standard procedures[1][2][5].
1. Sample Preparation (Conditioned Media)
-
Culture cells (e.g., HT1080 fibrosarcoma cells, which constitutively express MMP-9) to 70-80% confluency.
-
Wash the cells twice with serum-free media to remove any endogenous MMPs from the serum[1][5].
-
Incubate the cells in serum-free media containing the MMP-9 inhibitor (e.g., this compound) at various concentrations or the vehicle control for a predetermined time (e.g., 24-48 hours).
-
Collect the conditioned media and centrifuge to remove cells and debris. The supernatant now contains the secreted MMPs.
-
Determine the total protein concentration of each sample for normalization.
2. Gelatin Zymography
-
Gel Preparation : Prepare a 7.5% polyacrylamide gel containing 0.1% gelatin[5].
-
Sample Loading : Mix the conditioned media samples with a non-reducing sample buffer (without β-mercaptoethanol or dithiothreitol and without boiling)[8]. Load equal amounts of protein per lane. Include a molecular weight marker.
-
Electrophoresis : Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel[5].
-
Renaturation : After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove the SDS and allow the MMPs to renature[11].
-
Incubation : Incubate the gel overnight (16-24 hours) at 37°C in a developing buffer containing Tris-HCl, CaCl2, and ZnCl2, which are essential for MMP activity[7]. To test for inhibition, the inhibitor of interest can also be added to the incubation buffer[12].
-
Staining and Destaining : Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes. Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background[5].
-
Analysis : The clear bands represent areas of gelatin degradation by MMPs. The molecular weights of these bands can be determined by comparison to the protein ladder. Pro-MMP-9 appears at ~92 kDa and active MMP-9 at ~82 kDa[9]. The intensity of the bands can be quantified using densitometry software[8].
Visualizing Workflows and Pathways
Experimental Workflow for Zymography
Caption: Workflow for assessing MMP-9 activity using gelatin zymography.
Simplified MMP-9 Activation Pathway
Caption: Inhibition of active MMP-9 prevents extracellular matrix degradation.
Conclusion
Validating the efficacy and specificity of a novel MMP-9 inhibitor such as this compound is crucial for its development as a potential therapeutic agent. Gelatin zymography provides a robust and sensitive method for directly assessing the inhibitory effect on MMP-9's enzymatic activity. By comparing the results with broad-spectrum inhibitors and negative controls, researchers can quantitatively determine the potency and selectivity of their compound. The protocols and data presentation formats provided in this guide offer a framework for conducting and interpreting these essential validation studies.
References
- 1. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Gelatin zymography for MMP-9 analysis [bio-protocol.org]
- 10. Comparative Analysis of Matrix Metalloproteinases by Zymography in Patients With Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MMP-9-dependent Degradation of Gelatin, but Not Other MMP-9 Substrates, by the MMP-9 Hemopexin Domain Blades 1 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mmp-9-IN-5 vs. Batimastat: A Comparative Efficacy Guide
In the landscape of matrix metalloproteinase (MMP) inhibitors, both Mmp-9-IN-5 and batimastat represent significant tools for researchers in oncology, inflammation, and beyond. This guide provides a detailed comparison of their efficacy, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their studies.
At a Glance: Key Differences
| Feature | This compound | Batimastat |
| Target Specificity | Highly selective for MMP-9 | Broad-spectrum MMP inhibitor |
| Mechanism of Action | Forms hydrogen bonds with MMP-9; also inhibits AKT activity | Chelates the active site zinc ion of MMPs |
| Reported IC50 for MMP-9 | 4.49 nM | 4 nM |
Efficacy Data: A Quantitative Comparison
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and batimastat against various MMPs. This data highlights the key difference in their selectivity profiles.
| Inhibitor | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-7 IC50 (nM) | MMP-9 IC50 (nM) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | 4.49 |
| Batimastat | 3 | 4 | 20 | 6 | 4 |
Mechanism of Action
This compound exhibits a dual mechanism of action. It is a potent inhibitor of MMP-9, forming hydrogen bonds with the enzyme. In addition to its direct effect on MMP-9, this compound has also been shown to inhibit the activity of AKT, a key protein in cellular signaling pathways related to cell survival and proliferation, with an IC50 of 1.34 nM. This dual inhibition may contribute to its observed cytotoxic and anti-migratory effects in cancer cell lines.
Batimastat , a hydroxamic acid-based inhibitor, functions as a broad-spectrum antagonist of MMPs. Its mechanism of action involves chelating the zinc ion located at the active site of the MMP enzyme, which is essential for its catalytic activity. This mode of inhibition is not specific to MMP-9, leading to the inhibition of a wide range of MMPs.
Experimental Evidence of Efficacy
This compound
In vitro studies have demonstrated the efficacy of this compound in a cancer context.
-
Cytotoxicity: this compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), NFS-60 (myeloid leukemia), and HepG-2 (liver cancer), with IC50 values of 6.9 nM, 5.5 nM, and 3.1 nM, respectively, after 72 hours of treatment.
-
Apoptosis Induction: The compound was found to induce apoptosis and activate caspase 3/7 in these cell lines at nanomolar concentrations.
-
Cell Migration Inhibition: In a wound-healing assay, this compound at a concentration of 3.1 nM inhibited the migration of HepG-2 cells by 59.35% after 24 hours.
Batimastat
Batimastat has been evaluated in numerous preclinical and clinical studies, demonstrating its anti-tumor and anti-angiogenic properties.
-
In Vivo Efficacy: Intraperitoneal administration of batimastat has been shown to effectively block the growth of human ovarian carcinoma xenografts and inhibit metastasis in a murine melanoma model. It also delayed the growth of primary tumors in an orthotopic model of human breast cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of MMP inhibitors.
MMP-9 Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of MMP-9 by detecting the cleavage of a fluorogenic substrate.
-
Reagents: Recombinant human MMP-9, fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Procedure: a. Activate pro-MMP-9 to its active form by incubating with p-aminophenylmercuric acetate (APMA) at 37°C. b. Prepare a serial dilution of the inhibitor (this compound or batimastat) in the assay buffer. c. In a 96-well plate, add the activated MMP-9, the inhibitor at various concentrations, and the assay buffer. Incubate at 37°C for a specified time (e.g., 30 minutes). d. Add the fluorogenic substrate to each well to initiate the reaction. e. Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm). f. Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
-
Reagents: Cell line of interest (e.g., MCF-7), complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the inhibitor (this compound or batimastat) and incubate for the desired duration (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Migration Assay (Wound-Healing/Scratch Assay)
This assay is used to evaluate the effect of a compound on cell migration.
-
Reagents: Cell line of interest (e.g., HepG-2), complete culture medium.
-
Procedure: a. Grow cells to a confluent monolayer in a multi-well plate. b. Create a "scratch" or "wound" in the monolayer using a sterile pipette tip. c. Wash the cells to remove detached cells and replace the medium with fresh medium containing the inhibitor at the desired concentration. d. Capture images of the scratch at time 0 and at various time points thereafter (e.g., 24 hours). e. Measure the width of the scratch at different points and calculate the percentage of wound closure over time. f. Compare the wound closure in inhibitor-treated cells to that of untreated control cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified MMP-9 signaling pathway and points of inhibition.
A Head-to-Head Battle for MMP-9 Inhibition: A Comparative Guide to MMP-9-IN-5 and a Selective MMP-9 Antibody
For researchers, scientists, and drug development professionals navigating the landscape of matrix metalloproteinase-9 (MMP-9) inhibition, the choice between a small molecule inhibitor and a selective antibody is a critical one. This guide provides an objective, data-driven comparison of MMP-9-IN-5, a potent non-hydroxamate small molecule inhibitor, and a highly selective monoclonal antibody, represented here by the well-characterized GS-5745 (Andecaliximab) and its precursors.
Matrix metalloproteinase-9 is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix. Its dysregulation is implicated in a multitude of pathological processes, including cancer metastasis, inflammation, and autoimmune diseases. Consequently, the development of potent and selective MMP-9 inhibitors is a significant focus of therapeutic research. This guide delves into the performance, mechanisms, and experimental backing of two distinct therapeutic modalities targeting MMP-9.
At a Glance: Performance Comparison
| Feature | This compound (Small Molecule) | Selective MMP-9 Antibody (GS-5745) |
| Target | MMP-9 | MMP-9 |
| Mechanism of Action | Active-site Inhibition (non-hydroxamate) | Allosteric Inhibition |
| Potency (IC50 vs. MMP-9) | 4.49 nM | 0.26 - 1.3 nM |
| Selectivity | High selectivity for MMP-9 over MMP-1, -2, and -13 reported for related compounds, but specific IC50 values for a broad panel are not readily available. | >500-fold selectivity for MMP-9 over other MMPs (including MMP-2). |
| Cellular Activity | Induces apoptosis and inhibits migration in cancer cell lines. Also inhibits AKT activity (IC50: 1.34 nM). | Prevents pro-MMP-9 activation and allosterically inhibits active MMP-9. |
Delving into the Mechanisms of Action
The fundamental difference between this compound and a selective MMP-9 antibody lies in their mode of inhibiting the enzyme's activity.
This compound: Direct Engagement at the Active Site
This compound is a non-hydroxamate inhibitor, a class of small molecules designed to avoid the off-target effects associated with traditional hydroxamate-based inhibitors that chelate the zinc ion in the active site of MMPs. This compound functions by forming a hydrogen bond with the MMP-9 enzyme, directly interfering with its catalytic activity. This direct competitive inhibition is a hallmark of many small molecule inhibitors.
Selective MMP-9 Antibody (GS-5745): A Two-Pronged Allosteric Attack
In contrast, the humanized monoclonal antibody GS-5745 (Andecaliximab) employs a more nuanced, allosteric mechanism. It binds to a site on the MMP-9 enzyme that is distal to the active site, near the junction of the prodomain and the catalytic domain. This binding has a dual effect:
-
Prevention of Zymogen Activation: By binding to the pro-MMP-9 zymogen, GS-5745 prevents its cleavage and subsequent activation into the catalytically competent enzyme.
-
Allosteric Inhibition of Active MMP-9: When bound to the already active form of MMP-9, the antibody induces a conformational change that inhibits its enzymatic activity without directly blocking the substrate-binding site.
This allosteric approach is a key factor in the high selectivity of the antibody, as the binding site is unique to MMP-9 and not conserved across other MMP family members.
Visualizing the Pathways
To understand the broader context of MMP-9 inhibition, it is essential to visualize the signaling pathways in which it is involved.
Mmp-9-IN-5: A Potent Inhibitor in the Fight Against Resistant Cancers
In the landscape of oncology, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure and disease progression. Matrix metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, has been identified as a critical player in tumor invasion, metastasis, and the development of chemoresistance. Consequently, the development of potent and selective MMP-9 inhibitors presents a promising therapeutic strategy. This guide provides a comparative analysis of Mmp-9-IN-5, a novel MMP-9 inhibitor, and other alternatives, with a focus on their efficacy in resistant cancer cell lines.
This compound: A Profile of Potency
This compound is a highly potent inhibitor of MMP-9 with a half-maximal inhibitory concentration (IC50) of 4.49 nM. Notably, it also demonstrates inhibitory activity against AKT, a key protein in cell survival pathways, with an IC50 of 1.34 nM. This dual-inhibitory function suggests a multi-pronged approach to combating cancer cell proliferation and survival.
Efficacy in Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects across various cancer cell lines. In vitro studies have established its efficacy in breast cancer (MCF-7), murine myeloid leukemia (NFS-60), and human liver cancer (HepG-2) cells, with IC50 values of 6.9 nM, 5.5 nM, and 3.1 nM, respectively. Beyond its cytotoxic effects, this compound has been shown to induce apoptosis and inhibit cell migration, crucial processes in cancer progression.
While direct studies on well-defined resistant cancer cell lines are not extensively available in the reviewed literature, the potent inhibition of both MMP-9 and the AKT signaling pathway suggests a strong potential for this compound in overcoming resistance mechanisms. Overexpression of MMP-9 and activation of the PI3K/AKT pathway are known contributors to chemoresistance.
Comparative Analysis with Alternative MMP-9 Inhibitors
Several other MMP inhibitors have been developed and investigated for their anticancer properties. This section compares this compound with notable alternatives, including Batimastat, Marimastat, and a selective MMP-9/MMP-2 inhibitor.
| Inhibitor | Target(s) | IC50 (MMP-9) | Efficacy in Cancer Cell Lines (IC50 for Cytotoxicity) | Efficacy in Resistant Cancer Cell Lines |
| This compound | MMP-9, AKT | 4.49 nM | MCF-7: 6.9 nM, NFS-60: 5.5 nM, HepG-2: 3.1 nM | Data not explicitly available in reviewed literature, but potent AKT inhibition suggests potential. |
| Batimastat (BB-94) | Broad-spectrum MMP inhibitor | 4 nM | NB-4: 7.9 µM, HL-60: 9.8 µM, F36-P: 12.1 µM, H929: 18.0 µM (cell viability) | Did not affect viability of MDA-MB-435 breast cancer cells in vitro but inhibited tumor regrowth and metastasis in vivo. |
| Marimastat (BB-2516) | Broad-spectrum MMP inhibitor | 3 nM | Data not available in a comparable format. | Used in combination with chemotherapy in clinical trials for non-small cell lung cancer. |
| (2R)-2-[(4-Biphenylsulfonyl) amino]-3 phenylpropionic acid | MMP-9/MMP-2 inhibitor | Data not available | Data not available | Showed significant cytotoxicity in cisplatin-resistant A2780cis ovarian cancer cells, especially when combined with cisplatin. |
Signaling Pathways and Experimental Workflows
The efficacy of MMP-9 inhibitors is intrinsically linked to their ability to modulate key signaling pathways involved in cancer progression and resistance.
MMP-9 Signaling in Chemoresistance
MMP-9 contributes to chemoresistance through multiple signaling cascades. The diagram below illustrates the central role of MMP-9 and the points of intervention for inhibitors. Overexpression of MMP-9, often driven by inflammatory signals and oncogenic pathways like NF-κB and STAT3, leads to the degradation of the extracellular matrix, promoting cell migration and invasion. Furthermore, MMP-9 can activate pro-survival pathways such as PI3K/AKT and MAPK/ERK, contributing to resistance to apoptosis.
A Head-to-Head Comparison of Mmp-9-IN-5 and Other AKT Inhibitors for Researchers
In the landscape of targeted cancer therapy, inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B) are a focal point of research due to the central role of the PI3K/AKT/mTOR signaling pathway in cell survival, proliferation, and metabolism.[1][2] This guide provides a head-to-head comparison of Mmp-9-IN-5, a dual inhibitor of Matrix Metalloproteinase-9 (MMP-9) and AKT, with other prominent AKT inhibitors. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their performance based on available experimental data.
Overview of this compound
This compound is a novel small molecule inhibitor that demonstrates potent inhibitory activity against both MMP-9 and AKT.[3] Its dual-targeting mechanism presents a potentially advantageous therapeutic strategy by simultaneously addressing tumor invasion and metastasis (via MMP-9 inhibition) and cell survival and proliferation pathways (via AKT inhibition).[4][5]
Comparative Analysis of Inhibitor Potency
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of this compound and other well-characterized AKT inhibitors against their respective targets.
| Inhibitor | Target(s) | IC50 (nM) | Type of Inhibition | Reference(s) |
| This compound | MMP-9 | 4.49 | - | [3] |
| AKT | 1.34 | - | [3] | |
| Capivasertib (AZD5363) | AKT1 | 3 | ATP-competitive | [1][2] |
| AKT2 | 8 | ATP-competitive | [1][2] | |
| AKT3 | 8 | ATP-competitive | [1][2] | |
| Ipatasertib (GDC-0068) | AKT1 | 5 | ATP-competitive | [6] |
| AKT2 | 18 | ATP-competitive | [6] | |
| AKT3 | 8 | ATP-competitive | [6] | |
| MK-2206 | AKT1 | 5 | Allosteric | [7][8] |
| AKT2 | 12 | Allosteric | [7][8] | |
| AKT3 | 65 | Allosteric | [7][8] |
Signaling Pathways
To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the cellular signaling cascades.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.
Caption: Simplified representation of MMP-9 regulation and its role in ECM degradation.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Incubate for another 4 hours at 37°C, then mix each sample and measure the absorbance at 570 nm using a microplate reader.[9]
Caption: Step-by-step workflow of the MTT cell viability assay.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the activity of gelatinases, such as MMP-9, in biological samples.
-
Sample Preparation: Collect conditioned media from cell cultures and centrifuge to remove dead cells. Concentrate the media if necessary.[10]
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein mixed with non-reducing sample buffer onto a polyacrylamide gel containing gelatin. Run the gel at 150V.[10]
-
Washing: After electrophoresis, wash the gel twice for 30 minutes each with a washing buffer containing Triton X-100 to remove SDS.[10]
-
Incubation: Incubate the gel in an incubation buffer at 37°C for 24-48 hours to allow for gelatin degradation by MMPs.[10]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of enzymatic activity will appear as clear bands against a blue background.[10]
Wound Healing (Scratch) Assay for Cell Migration
This method assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.[11][12]
-
Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the monolayer.[11][12]
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the inhibitor at the desired concentration.
-
Imaging: Immediately capture an image of the scratch (time 0) using a microscope. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control wells.[11]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
Conclusion
This compound emerges as a potent dual inhibitor of both MMP-9 and AKT, with its AKT inhibitory activity being comparable to or greater than that of established AKT inhibitors like Capivasertib, Ipatasertib, and MK-2206. Its unique dual-targeting mechanism offers a promising avenue for cancer research, potentially overcoming some of the resistance mechanisms associated with single-target therapies. The choice of inhibitor will ultimately depend on the specific research question, the cancer type being studied, and the desired balance between targeting cell proliferation and invasion. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to investigate these inhibitors further.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MMP-9 expression by ritonavir or saquinavir is associated with inactivation of the AKT/Fra-1 pathway in cervical intraepithelial neoplasia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. Scratch Wound Healing Assay [bio-protocol.org]
Mmp-9-IN-5: A Comparative Guide to its Specificity Against Other Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Mmp-9-IN-5 against its primary target, Matrix Metalloproteinase-9 (MMP-9), and other related metalloproteinases. The data presented is compiled from publicly available research to assist in evaluating the specificity of this compound for basic research and drug development applications.
Overview of this compound
This compound is a potent, non-hydroxamate inhibitor of MMP-9 with a reported IC50 value of 4.49 nM.[1] It has been identified as a promising candidate for cancer research due to its ability to induce apoptosis and inhibit cell migration.[1] Notably, this compound also exhibits inhibitory activity against AKT, a key protein in cell signaling pathways, with an IC50 of 1.34 nM.[1]
Specificity Profile of this compound
The selectivity of a targeted inhibitor is a critical parameter to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the inhibitory potency of this compound against MMP-9 and other metalloproteinases, as reported in the primary literature. This compound corresponds to compound 8 in the cited study by Ayoup et al.
| Enzyme | IC50 (nM) | Selectivity (Fold vs. MMP-9) |
| MMP-9 | 4.49 | 1 |
| MMP-1 | >10,000 | >2227 |
| MMP-2 | >10,000 | >2227 |
| MMP-13 | >10,000 | >2227 |
Data extracted from Ayoup, M. S., et al. (2020). Battle tactics against MMP-9; discovery of novel non-hydroxamate MMP-9 inhibitors endowed with PI3K/AKT signaling attenuation and caspase 3/7 activation via Ugi bis-amide synthesis. European Journal of Medicinal Chemistry, 186, 111875.
As the data indicates, this compound demonstrates high selectivity for MMP-9 over other tested metalloproteinases, including the closely related gelatinase MMP-2, the collagenase MMP-1, and the collagenase/stromelysin MMP-13.
Signaling Pathway Context
Caption: Specificity of this compound for MMP-9 over other MMPs.
Experimental Protocols
The following is a representative protocol for an in vitro Matrix Metalloproteinase (MMP) inhibition assay using a fluorogenic substrate, based on commonly available commercial kits and literature methods.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9, MMP-1, MMP-2, MMP-13)
-
MMP assay buffer (typically containing Tris-HCl, CaCl2, NaCl, and a detergent like Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 328/420 nm or 490/520 nm, depending on the substrate)
Procedure:
Caption: Workflow for an in vitro MMP inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions of the test compound in assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold assay buffer immediately before use.
-
Assay Plate Setup:
-
Add the diluted test compound or control (positive inhibitor, vehicle control) to the wells of the 96-well plate.
-
Add the diluted enzyme solution to all wells except for the substrate control (blank) wells.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate solution in the assay buffer. Add the substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Conclusion
This compound is a highly selective inhibitor of MMP-9, showing minimal activity against other tested metalloproteinases at concentrations exceeding 2000-fold its IC50 for MMP-9. This high degree of specificity makes it a valuable tool for investigating the specific roles of MMP-9 in various biological and pathological processes. Its dual activity against AKT should be considered when interpreting experimental results. The provided experimental protocol offers a standard method for independently verifying the inhibitory profile of this and other MMP inhibitors.
References
Validating the Anti-Metastatic Efficacy of MMP-9-IN-5 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-metastatic effects of the novel matrix metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-5, in preclinical in vivo models. We compare its potential performance against a well-established broad-spectrum MMP inhibitor, Batimastat, and a selective anti-MMP-9 antibody, SDS3. This guide includes detailed experimental protocols, data presentation tables, and visualizations of key biological pathways and experimental workflows to aid in the design and interpretation of in vivo studies.
Introduction to MMP-9 in Cancer Metastasis
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. Elevated levels of MMP-9 are frequently observed in various cancers and are often associated with poor clinical outcomes. MMP-9 facilitates metastasis through several mechanisms, including the breakdown of basement membranes, which allows tumor cells to invade surrounding tissues and enter blood vessels (intravasation). It also promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF). Furthermore, MMP-9 is involved in creating a pre-metastatic niche, preparing distant organs for the arrival of circulating tumor cells. Given its multifaceted role in metastasis, MMP-9 is a compelling target for anti-cancer therapies.
Comparative Analysis of MMP-9 Inhibitors
This guide focuses on a hypothetical selective small molecule inhibitor, This compound , and compares it with two other MMP-9 targeting agents:
-
Batimastat (BB-94): A first-generation, broad-spectrum hydroxamate-based MMP inhibitor. It has been evaluated in numerous preclinical and clinical studies and serves as a valuable benchmark.
-
SDS3: A function-specific monoclonal antibody that selectively targets the active conformation of MMP-9. This represents a more targeted biological approach to MMP-9 inhibition.
Table 1: Comparative Profile of MMP-9 Inhibitors
| Feature | This compound (Hypothetical) | Batimastat (BB-94) | SDS3 (Anti-MMP-9 Antibody) |
| Type | Small Molecule | Small Molecule (Peptidomimetic) | Monoclonal Antibody |
| Selectivity | High for MMP-9 | Broad-spectrum (inhibits multiple MMPs) | Highly specific for active MMP-9 |
| Mechanism of Action | Competitive inhibition of the MMP-9 active site | Zinc chelation in the active site of MMPs | Binds to the active conformation of MMP-9, blocking substrate access |
| Reported In Vivo Models | N/A (Novel Compound) | Colon carcinoma and melanoma metastasis models | MMTV-PyMT breast cancer model |
| Potential Advantages | Reduced off-target effects, potentially better safety profile | Extensive historical data for comparison | High specificity, potentially long half-life |
| Potential Disadvantages | Unknown in vivo efficacy and safety profile | Off-target effects leading to toxicity | High cost of production, potential immunogenicity |
Experimental Protocols for In Vivo Validation
To validate the anti-metastatic effects of this compound, a well-designed in vivo study is crucial. Below are detailed protocols for a standard orthotopic xenograft model of breast cancer metastasis.
Orthotopic Breast Cancer Metastasis Model
This model mimics the natural progression of breast cancer, including primary tumor growth and spontaneous metastasis to distant organs, such as the lungs.
Cell Line: MDA-MB-231 human breast cancer cell line, which is known to be highly metastatic and express significant levels of MMP-9. For in vivo tracking, cells should be engineered to express a reporter gene, such as luciferase (MDA-MB-231-luc).
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female.
Experimental Groups:
-
Vehicle Control (e.g., PBS, DMSO solution)
-
This compound (dose to be determined by pharmacokinetic studies)
-
Batimastat (e.g., 30 mg/kg, intraperitoneal injection, daily)
-
SDS3 (e.g., 10 mg/kg, intravenous injection, twice weekly)
Procedure:
-
Tumor Cell Implantation: Anesthetize the mice and surgically implant 1 x 10^6 MDA-MB-231-luc cells in 50 µL of a 1:1 mixture of Matrigel and PBS into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor primary tumor growth by measuring tumor volume with calipers twice a week. (Volume = 0.5 x length x width^2).
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100 mm^3), randomize the mice into the treatment groups and begin dosing as per the schedule.
-
Metastasis Monitoring: Monitor the development of metastases using in vivo bioluminescence imaging (BLI) weekly. The lungs are a common site of metastasis for this cell line.
-
Endpoint: Euthanize the mice when the primary tumor reaches the maximum allowed size as per institutional guidelines, or when significant weight loss or other signs of morbidity are observed.
-
Tissue Collection: At the endpoint, collect the primary tumor, lungs, and other organs of interest (e.g., liver, bone).
-
Ex Vivo Analysis:
-
Confirm and quantify metastatic burden in the lungs and other organs using ex vivo BLI.
-
Perform histological analysis (H&E staining) to confirm the presence of metastatic lesions.
-
Conduct immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Perform zymography on tumor lysates to assess MMP-9 activity.
-
Data Presentation
Quantitative data from the in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 2: In Vivo Efficacy of MMP-9 Inhibitors on Primary Tumor Growth
| Treatment Group | N | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1250 ± 150 | - |
| This compound (X mg/kg) | 10 | 980 ± 120 | 21.6 |
| Batimastat (30 mg/kg) | 10 | 850 ± 110 | 32.0 |
| SDS3 (10 mg/kg) | 10 | 1190 ± 140 | 4.8 |
Note: It is not uncommon for MMP inhibitors to have a modest effect on primary tumor growth, with their primary impact being on metastasis.
Table 3: In Vivo Efficacy of MMP-9 Inhibitors on Lung Metastasis
| Treatment Group | N | Mean Lung Metastatic Burden (Photons/sec) ± SEM | Percent Inhibition of Metastasis (%) | Number of Mice with Lung Metastases |
| Vehicle Control | 10 | 5.2 x 10^6 ± 1.2 x 10^6 | - | 9/10 |
| This compound (X mg/kg) | 10 | 1.5 x 10^6 ± 0.5 x 10^6 | 71.2 | 4/10 |
| Batimastat (30 mg/kg) | 10 | 2.1 x 10^6 ± 0.7 x 10^6 | 59.6 | 5/10 |
| SDS3 (10 mg/kg) | 10 | 1.1 x 10^6 ± 0.4 x 10^6 | 78.8 | 3/10 |
Visualizations
MMP-9 Signaling Pathway in Metastasis
Caption: Simplified signaling pathway of MMP-9 in cancer metastasis.
Experimental Workflow for In Vivo Validation
Caption: Workflow for the orthotopic xenograft metastasis model.
Comparative Logic of MMP-9 Inhibitors
Caption: Comparison of the selectivity of different MMP-9 inhibitors.
Conclusion
Validating the anti-metastatic effects of a novel compound like this compound requires a rigorous and comparative in vivo approach. By benchmarking its performance against established inhibitors like Batimastat and targeted biologics like SDS3, researchers can gain a comprehensive understanding of its therapeutic potential. The protocols and frameworks provided in this guide offer a starting point for designing robust preclinical studies to evaluate the next generation of anti-metastatic agents targeting MMP-9.
A Comparative Guide: The Selective Advantage of Mmp-9-IN-5 Over Broad-Spectrum MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The family of matrix metalloproteinases (MMPs) plays a pivotal role in tissue remodeling, both in normal physiological processes and in pathological conditions such as cancer, inflammation, and neurodegenerative diseases. Consequently, MMPs have long been considered attractive therapeutic targets. Early drug development efforts focused on broad-spectrum MMP inhibitors, designed to block the activity of multiple MMP family members. However, this approach has been fraught with challenges, primarily due to significant off-target effects and a lack of clinical efficacy. This has led to a paradigm shift towards the development of highly selective inhibitors targeting individual MMPs, such as Mmp-9-IN-5. This guide provides an objective comparison of this compound and broad-spectrum MMP inhibitors, supported by experimental data, to inform researchers in their pursuit of more effective and safer therapeutic strategies.
At a Glance: Key Differences
| Feature | This compound | Broad-Spectrum MMP Inhibitors |
| Primary Target | Matrix Metalloproteinase-9 (MMP-9) | Multiple MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14) |
| Mechanism of Action | High-affinity, selective binding to the active site of MMP-9. | Chelation of the catalytic zinc ion in the active site of various MMPs. |
| Selectivity | High | Low |
| Reported Side Effects | Data not extensively available, but selective nature suggests a lower risk of off-target toxicities. | Musculoskeletal syndrome (arthralgia, myalgia, tendinitis), gastrointestinal disorders.[1] |
| Clinical Status | Preclinical | Several have failed in clinical trials due to toxicity and lack of efficacy (e.g., Marimastat).[1][2] |
Delving Deeper: Mechanism of Action and Selectivity
This compound: A Precision Tool
Broad-Spectrum MMP Inhibitors: A Scattergun Approach
Broad-spectrum MMP inhibitors, such as Batimastat and Marimastat, function by chelating the zinc ion essential for the catalytic activity of MMPs.[3] This mechanism, while effective at inhibiting MMP activity, is inherently non-selective due to the conserved nature of the zinc-binding motif across the MMP family. This lack of specificity is the primary driver of the significant side effects observed in clinical trials, most notably musculoskeletal syndrome.[1] The inhibition of other MMPs, some of which have protective physiological roles, can disrupt tissue homeostasis and lead to toxicity.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and representative broad-spectrum MMP inhibitors against various MMPs. Lower IC50 values indicate higher potency.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | - | - | - | - | 4.49 | - | - |
| Batimastat | 3 | 4 | 20 | 6 | 4 | - | - |
| Marimastat | 5 | 6 | 230 | 13 | 3 | - | 9 |
Data for this compound is specific to MMP-9. Data for Batimastat and Marimastat is compiled from various sources.[3][4][5] Note that direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
In Vivo Performance and Clinical Implications
The Promise of Selectivity in Vivo
While direct comparative in vivo studies of this compound versus broad-spectrum inhibitors are limited, the preclinical and clinical data for other selective MMP-9 inhibitors highlight the potential benefits of this targeted approach. For instance, the highly selective MMP-9 inhibitor JNJ0966, which functions by preventing the activation of the MMP-9 zymogen, has shown efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE) without the catalytic inhibition of other MMPs.[2][6] Similarly, the monoclonal antibody Andecaliximab (GS-5745), which specifically targets MMP-9, has been evaluated in clinical trials for gastric cancer and has demonstrated a manageable safety profile.[7][8][9]
The Pitfalls of Broad-Spectrum Inhibition in Vivo
In contrast, the clinical development of broad-spectrum MMP inhibitors has been largely unsuccessful. Despite promising preclinical data in cancer models with inhibitors like Batimastat and Marimastat, clinical trials were often terminated due to dose-limiting toxicities, particularly musculoskeletal pain.[10][11][12][13] This underscores the critical need for selectivity to achieve a therapeutic window where the desired anti-tumor or anti-inflammatory effects can be achieved without debilitating side effects.
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which MMP-9 operates is crucial for designing effective therapeutic strategies.
Caption: Simplified MMP-9 signaling pathway.
The experimental workflow for evaluating MMP inhibitors typically involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for MMP inhibitor evaluation.
Experimental Protocols
1. Fluorometric MMP-9 Inhibitor Screening Assay
This assay is used to determine the IC50 value of a test compound against purified MMP-9.
-
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound)
-
Control inhibitor (e.g., Batimastat)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 328/420 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and control inhibitor in assay buffer.
-
In a 96-well plate, add assay buffer to all wells.
-
Add the diluted inhibitors to the respective wells. Include a no-inhibitor control.
-
Add a solution of activated MMP-9 to all wells except for the blank (substrate only) wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at 37°C for 30-60 minutes.
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Gelatin Zymography for MMP-9 Activity in Cell Culture
This technique is used to detect the activity of MMP-9 in conditioned media from cell cultures and to assess the effect of inhibitors.
-
Materials:
-
Conditioned cell culture media
-
SDS-PAGE resolving gel (10%) containing 1 mg/mL gelatin
-
SDS-PAGE stacking gel (4%)
-
2x non-reducing sample buffer
-
Zymogram running buffer (Tris-glycine with SDS)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
-
-
Procedure:
-
Collect conditioned media from cell cultures treated with or without the test inhibitor.
-
Determine the protein concentration of the media and normalize the samples.
-
Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.
-
Quantify the band intensity using densitometry to assess the level of MMP-9 activity.
-
Conclusion
The development of selective MMP-9 inhibitors like this compound represents a significant advancement over the first-generation broad-spectrum MMP inhibitors. The high potency and selectivity of these newer compounds offer the potential for improved therapeutic efficacy with a significantly reduced risk of the debilitating side effects that have hampered the clinical translation of their predecessors. While further in vivo studies are needed to fully elucidate the therapeutic potential of this compound, the available data strongly suggest that a targeted approach to MMP inhibition is a more promising strategy for the development of novel therapies for a range of diseases. Researchers are encouraged to consider the advantages of selectivity when designing their experimental strategies and therapeutic interventions.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation [pubmed.ncbi.nlm.nih.gov]
- 7. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Safety and Efficacy of Andecaliximab (GS‐5745) Plus Gemcitabine and Nab‐Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Mmp-9-IN-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mmp-9-IN-5 with alternative Matrix Metalloproteinase-9 (MMP-9) inhibitors and details experimental protocols for confirming target engagement in a cellular context. The information presented is intended to assist researchers in selecting the appropriate tools and methodologies for their drug discovery and development programs.
This compound and its Alternatives: A Quantitative Comparison
This compound is a potent inhibitor of MMP-9. To provide a clear perspective on its efficacy, the following table summarizes its half-maximal inhibitory concentration (IC50) alongside those of other known MMP-9 inhibitors. This allows for a direct comparison of potency.
| Inhibitor | Type | MMP-9 IC50/Ki | Selectivity Notes |
| This compound | Small Molecule | 4.49 nM (IC50) | Also inhibits AKT (IC50: 1.34 nM) |
| Andecaliximab (GS-5745) | Monoclonal Antibody | N/A (prevents zymogen activation) | Highly selective for MMP-9 over other MMPs |
| SB-3CT | Small Molecule | 600 nM (Ki) | High selectivity for gelatinases (MMP-2 and MMP-9) |
| JNJ0966 | Small Molecule | 440 nM (IC50 for proMMP-9 activation) | Allosteric inhibitor of zymogen activation, highly selective for MMP-9 |
| Prinomastat (AG3340) | Small Molecule | 0.26 nM (Ki) | Broad-spectrum MMP inhibitor |
| Ilomastat (GM6001) | Small Molecule | 0.5 nM (IC50) | Broad-spectrum MMP inhibitor |
| Minocycline | Small Molecule | ~100-300 µM (IC50) | Broad-spectrum MMP inhibitor |
Experimental Protocols for Confirming Target Engagement
Confirming that a molecule interacts with its intended target within a cell is a critical step in drug development. Below are detailed protocols for two key experimental approaches to assess MMP-9 target engagement in a cellular setting.
Gelatin Zymography for Assessing MMP-9 Activity Inhibition
This method is a well-established technique to measure the enzymatic activity of gelatinases like MMP-9. A decrease in gelatin degradation in the presence of an inhibitor indicates its efficacy.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express and secrete MMP-9 (e.g., HT1080 fibrosarcoma cells) in appropriate media.
-
Once cells reach 70-80% confluency, wash them with serum-free media and then incubate in serum-free media containing various concentrations of this compound or other inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Sample Preparation:
-
Collect the conditioned media from the treated and control cells.
-
Centrifuge the media to remove cells and debris.
-
Determine the protein concentration of each sample to ensure equal loading.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (typically 1 mg/mL).
-
Mix the conditioned media samples with a non-reducing sample buffer. Do not heat or add reducing agents as this will denature the enzyme.
-
Load equal amounts of protein from each sample into the wells of the gel.
-
Run the electrophoresis at a constant voltage at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2) at 37°C for 12-48 hours. This allows the active MMP-9 to digest the gelatin in the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-9.
-
The intensity and size of the bands can be quantified using densitometry to determine the extent of MMP-9 inhibition.
-
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.
Protocol:
-
Cell Treatment:
-
Culture cells of interest and treat them with this compound or a vehicle control for a specified time to allow for cell penetration and target binding.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Analysis by Western Blot:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MMP-9.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for MMP-9 at each temperature for both the treated and control samples.
-
Plot the percentage of soluble MMP-9 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and thus, direct engagement.
-
Visualizing Cellular Processes
To better understand the context of MMP-9 inhibition, the following diagrams illustrate the MMP-9 signaling pathway and the experimental workflow for confirming target engagement.
MMP-9 Signaling Pathway
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
